molecular formula C25H39NO4 B10767590 Latanoprost ethyl amide-d4

Latanoprost ethyl amide-d4

Katalognummer: B10767590
Molekulargewicht: 421.6 g/mol
InChI-Schlüssel: KNXVTDOCIZLXFW-ZMIHYFCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Latanoprost ethyl amide-d4 (also known as 13,14-Dihydro Bimatoprost) is a deuterated analog of prostaglandin F (PGF) derivatives, supplied as a defined chemical reference standard for research applications. Main Applications & Research Value: This compound is specifically designed for use as an internal standard in GC- or LC-mass spectrometry analysis. Its primary research value lies in the accurate quantification of its non-deuterated counterpart, Latanoprost ethyl amide (Lat-NEt), in complex biological matrices. The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions provides a predictable mass shift, ensuring reliable and precise measurement in analytical workflows. Mechanism & Pharmacological Context: Latanoprost ethyl amide (Lat-NEt) is an F-series prostaglandin analog where the C-1 carboxyl group is modified to an N-ethyl amide. While prostaglandin esters are well-known for their ocular hypotensive activity, N-ethyl amides represent a class of alternative prodrugs. Although initially proposed to resist hydrolysis, studies indicate that bovine and human corneal tissue can convert these N-ethyl amides to the corresponding biologically active free acids. Therefore, Lat-NEt is expected to produce intraocular effects similar to latanoprost acid, albeit with the distinct and potentially slower hydrolysis pharmacokinetics characteristic of prostaglandin N-amides, acting as an agonist at the FP receptor to increase uveoscleral outflow. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is ideal for analytical method development, validation (AMV), and Quality Control (QC) applications in pharmaceutical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H39NO4

Molekulargewicht

421.6 g/mol

IUPAC-Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI-Schlüssel

KNXVTDOCIZLXFW-ZMIHYFCLSA-N

Isomerische SMILES

[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Kanonische SMILES

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and applications in analytical and research settings.

Introduction

This compound is the deuterated form of Latanoprost ethyl amide. Latanoprost, a prostaglandin F2α analogue, is a well-established medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] The ethyl amide modification at the C-1 carboxyl group creates a distinct analog, and the deuterium (B1214612) labeling makes it an invaluable tool for sensitive and specific quantification in mass spectrometry-based assays.[2]

This guide will cover the chemical and physical properties of this compound, the underlying mechanism of action of the parent compound, and detailed protocols for its use as an internal standard in analytical methods.

Chemical and Physical Properties

The key properties of this compound and its non-deuterated counterpart are summarized in the table below. This data is essential for method development, storage, and handling of the compound.

PropertyThis compoundLatanoprost Ethyl Amide
Chemical Name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-(ethyl-d4)-5-heptenamide(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide[3]
Molecular Formula C25H35D4NO4[4]C25H39NO4[3]
Molecular Weight 421.61 g/mol [4]417.6 g/mol [3]
CAS Number Not available607351-44-0[3]
Appearance Not specified (typically a solid)Not specified (typically a solid)[3]
Solubility Not specifiedSoluble in organic solvents[3]
Storage Conditions Store at 2-8 °C in a well-closed container[3]Store at 2-8 °C in a well-closed container[3]
Handling Conditions 25-30 °C in a well-closed container for transit[3]25-30 °C in a well-closed container for transit[3]
Purity >90% (for the non-deuterated form)[3]>90%[3]

Mechanism of Action: The Prostaglandin F2α Receptor Pathway

Latanoprost and its analogs, including Latanoprost ethyl amide, exert their therapeutic effects by acting as selective agonists of the Prostaglandin F (FP) receptor.[1] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to a decrease in intraocular pressure.[5] The primary mechanism is an increase in the uveoscleral outflow of aqueous humor.[1][6]

The signaling pathway is initiated by the binding of the agonist to the FP receptor, which is coupled to the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to the physiological effects.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Latanoprost Analogue Latanoprost Analogue FP Receptor FP Receptor Latanoprost Analogue->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Store Ca2+ Store IP3->Ca2+ Store PKC PKC DAG->PKC Activates Increased Uveoscleral Outflow Increased Uveoscleral Outflow PKC->Increased Uveoscleral Outflow Leads to Ca2+ Store->PKC Ca2+ release activates

PGF2α Receptor Signaling Pathway

Synthesis and Deuterium Labeling

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound.

Synthesis_Workflow Latanoprost Acid Latanoprost Acid Amidation Amidation Latanoprost Acid->Amidation This compound This compound Amidation->this compound N-ethyl-d5-amine N-ethyl-d5-amine N-ethyl-d5-amine->Amidation Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Generalized Synthesis Workflow

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of Latanoprost ethyl amide in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The following is a representative LC-MS/MS protocol adapted from a method for the quantification of Latanoprost free acid using a deuterated internal standard.[7]

Objective: To quantify the concentration of Latanoprost ethyl amide in a biological sample (e.g., plasma, aqueous humor) using this compound as an internal standard.

Materials:

  • Latanoprost ethyl amide (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Latanoprost ethyl amide in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the Latanoprost ethyl amide stock solution with the biological matrix to prepare calibration standards at appropriate concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor-to-product ion transitions for Latanoprost ethyl amide and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC_MSMS_Analysis Reconstitution->LC_MSMS_Analysis Data_Analysis Data_Analysis LC_MSMS_Analysis->Data_Analysis

LC-MS/MS Sample Preparation Workflow

Applications and Significance

The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.

  • Improved Accuracy and Precision: It accounts for variations in sample preparation, injection volume, and instrument response.

  • Increased Confidence in Results: It provides a reliable means of ensuring the quality and reproducibility of the analytical data.

The slower hydrolysis of the N-ethyl amide compared to the isopropyl ester of Latanoprost suggests that Latanoprost ethyl amide may have a different pharmacokinetic profile.[4] Studies quantifying this compound are therefore of interest in drug metabolism and pharmacokinetic research. One study has shown that corneal tissue can convert prostaglandin N-ethyl amides to their free acids at a rate of approximately 2.5 µg/g of corneal tissue per hour.[2]

Conclusion

This compound is a critical tool for researchers working with Latanoprost and its analogs. Its use as an internal standard enables accurate and precise quantification, which is essential for pharmacokinetic studies, drug metabolism research, and the development of new ophthalmic formulations. This technical guide provides a foundational understanding of its properties, mechanism of action, and application, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis and Purification of Latanoprost Ethyl Amide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Latanoprost ethyl amide-d4, a deuterated analog of Latanoprost ethyl amide. This document details a putative synthetic pathway, experimental protocols, and purification methodologies based on established chemical principles and published data for related prostaglandin (B15479496) analogs.

Overview and Synthetic Strategy

This compound is a stable-labeled internal standard valuable for pharmacokinetic and metabolic studies of Latanoprost ethyl amide. The synthetic strategy involves a multi-step process culminating in the amidation of a deuterated Latanoprost precursor. The general approach leverages the well-established synthesis of Latanoprost, incorporating a deuterated side chain via a Wittig reaction, followed by the conversion of the carboxylic acid moiety to an ethyl amide.

The proposed synthetic pathway is outlined below:

G A Deuterated Phosphonium (B103445) Ylide Precursor (e.g., (4-carboxy-3,3,4,4-d4-butyl)triphenylphosphonium bromide) C Wittig Reaction A->C B Corey Lactone Derivative B->C D Latanoprost Acid-d4 C->D E Amidation D->E F This compound (Crude) E->F G Purification F->G H Purified this compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic and purification steps.

Synthesis of Latanoprost Acid-d4

The synthesis of the deuterated Latanoprost acid precursor follows the general principles of prostaglandin synthesis, with the key modification being the use of a deuterated phosphonium ylide in the Wittig reaction.

Materials:

  • Corey lactone derivative

  • (4-carboxy-3,3,4,4-d4-butyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a stirred suspension of (4-carboxy-3,3,4,4-d4-butyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

  • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

  • Add a solution of the Corey lactone derivative in anhydrous THF dropwise to the ylide solution at -20 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl until the pH is approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude Latanoprost acid-d4.

Amidation of Latanoprost Acid-d4

The conversion of the carboxylic acid to the ethyl amide can be achieved through various methods. A common approach involves the use of a coupling agent.

Materials:

  • Latanoprost acid-d4

  • Ethylamine (B1201723) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve Latanoprost acid-d4, ethylamine hydrochloride, and HOBt in anhydrous DCM.

  • Cool the mixture to 0 °C and add DIPEA, followed by EDC.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

A multi-step purification process is typically required to achieve high purity of the final product.

Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>98%), preparative HPLC is often employed.[1]

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18 reverse-phase, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm

Procedure:

  • Dissolve the product from the column chromatography step in the initial mobile phase composition.

  • Inject the solution onto the preparative HPLC system.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified this compound.

The purification workflow can be visualized as follows:

G A Crude this compound B Silica Gel Column Chromatography A->B C Semi-pure Product B->C D Preparative HPLC C->D E Pure this compound (>98%) D->E

References

The Pharmacokinetics of Prostaglandin N-Ethyl Amides and Related Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of prostaglandin (B15479496) N-ethyl amides and structurally related prostaglandin analogs. Given the limited direct research on N-ethyl amides, this paper leverages the extensive data available for clinically significant analogs, including latanoprost, travoprost, tafluprost, bimatoprost, and unoprostone, to provide a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME).

Introduction to Prostaglandin Analogs

Prostaglandin analogs are a class of synthetic compounds that mimic the biological activity of naturally occurring prostaglandins. They are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The prostaglandin F2α (PGF2α) analogs are the most common, acting as selective agonists of the prostaglandin F receptor (FP receptor). This interaction increases the uveoscleral outflow of aqueous humor, thereby lowering IOP. Many of these drugs are administered as prodrugs, such as isopropyl esters or amides, which are hydrolyzed in the eye to their biologically active free acid forms.

Pharmacokinetic Profiles of Prostaglandin Analogs

The pharmacokinetic properties of prostaglandin analogs are characterized by efficient ocular absorption, rapid conversion to the active form, and swift systemic clearance. The following tables summarize the key pharmacokinetic parameters for several prominent prostaglandin analogs.

Table 1: Pharmacokinetic Parameters of Prostaglandin Analogs in Ocular Tissues
CompoundActive FormTmax in Aqueous Humor (hours)Cmax in Aqueous Humor (ng/mL)Half-life in Aqueous Humor (hours)
Latanoprost Latanoprost Acid~2[1]15-30[2]2-3[2]
Travoprost Travoprost Acid1-2[3]~20[3]1.5[3]
Tafluprost Tafluprost Acid~2[4]Not specified~0.5[5]
Bimatoprost Bimatoprost AcidNot specifiedNot specifiedNot specified
Unoprostone Isopropyl Unoprostone Free AcidNot specifiedNot specifiedNot specified
Table 2: Systemic Pharmacokinetic Parameters of Prostaglandin Analogs
CompoundActive FormSystemic Tmax (minutes post-topical dose)Systemic Cmax (pg/mL)Systemic Half-life (minutes)Primary Route of Excretion
Latanoprost Latanoprost Acid5[2]~53[2]17[2][6]Renal (88%)[2][6]
Travoprost Travoprost Acid<30[7][8]<25[3][7]45[3][8][9]Renal[3]
Tafluprost Tafluprost AcidNot specified<25 (typically below limit of quantification)Not specifiedRenal[5]
Bimatoprost Bimatoprost Free Acid~10~8045[10][11]Renal (67%), Fecal (25%)[12]
Unoprostone Isopropyl Unoprostone Free AcidNot specified<150014[13]Renal[13]

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α analogs exert their therapeutic effect by acting as agonists at the FP receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing aqueous humor outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA Prostaglandin Analog (e.g., Latanoprost Acid) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., MMPs) Transcription_Factors->Gene_Expression Regulates Cellular_Response Increased Uveoscleral Aqueous Outflow Gene_Expression->Cellular_Response Leads to

FP Receptor Signaling Pathway.

Experimental Protocols

The following sections detail generalized protocols for key experiments in the pharmacokinetic evaluation of prostaglandin analogs.

Ocular Pharmacokinetic Study in Rabbits

This protocol describes a typical in vivo study to determine the concentration of a prostaglandin analog in ocular tissues following topical administration.

Ocular_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., New Zealand White Rabbits) Drug_Administration Topical Ocular Administration (Single dose of Prostaglandin Analog) Animal_Acclimatization->Drug_Administration Sample_Collection Aqueous Humor & Plasma Collection (At predetermined time points) Drug_Administration->Sample_Collection Sample_Stabilization Sample Stabilization & Storage (e.g., -80°C) Sample_Collection->Sample_Stabilization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Stabilization->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MS_MS LC-MS/MS Analysis (Quantification of drug and metabolites) Reconstitution->LC_MS_MS Data_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->Data_Analysis

Ocular Pharmacokinetic Study Workflow.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes. Animals are acclimatized before the study.

  • Drug Administration: A single, fixed volume (e.g., 30-50 µL) of the prostaglandin analog formulation is administered topically to the cul-de-sac of one or both eyes.

  • Sample Collection: At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, aqueous humor and blood samples are collected from a cohort of animals. Aqueous humor is collected via paracentesis, and blood is typically drawn from an ear artery or vein.

  • Sample Processing: Blood samples are centrifuged to obtain plasma. Both aqueous humor and plasma samples are immediately stabilized, often with the addition of an enzyme inhibitor, and stored at -80°C until analysis. For analysis, samples are thawed, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then subjected to liquid-liquid or solid-phase extraction to isolate the drug and its metabolites. The extract is evaporated to dryness and reconstituted in the mobile phase for analysis.

  • Bioanalysis: The concentrations of the parent drug and its active metabolite in the processed samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines an in vitro experiment to assess the metabolic stability and identify the metabolites of a prostaglandin analog.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_sample_processing_metabolism Sample Processing cluster_analysis_metabolism Analysis Prepare_Incubation_Mixture Prepare Incubation Mixture (Phosphate buffer, Prostaglandin Analog, Human Liver Microsomes) Pre_incubation Pre-incubation (37°C for 5 minutes) Prepare_Incubation_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubation_Time_Points Incubate at 37°C (Collect aliquots at 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubation_Time_Points Terminate_Reaction Terminate Reaction (Add cold acetonitrile) Incubation_Time_Points->Terminate_Reaction Centrifugation Centrifugation (Pellet proteins) Terminate_Reaction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis (Quantify parent drug, identify metabolites) Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis_Metabolism Data Analysis (Calculate half-life, clearance, and characterize metabolic pathways) LC_MS_MS_Analysis->Data_Analysis_Metabolism

In Vitro Metabolism Study Workflow.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains phosphate (B84403) buffer (pH 7.4), the prostaglandin analog (at a known concentration, e.g., 1 µM), and human liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (final concentration e.g., 1 mM). Control incubations without NADPH are also performed.

  • Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected for analysis.

  • Bioanalysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug and to identify and semi-quantify the formed metabolites.

  • Data Analysis: The disappearance of the parent drug over time is used to calculate the in vitro half-life and intrinsic clearance. The identified metabolites provide insights into the metabolic pathways of the compound.

Conclusion

The pharmacokinetics of prostaglandin N-ethyl amides and their analogs are well-suited for their therapeutic application in ophthalmology. Their prodrug nature facilitates ocular penetration, followed by rapid conversion to the active free acid. The subsequent swift systemic metabolism and elimination minimize the risk of systemic side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel prostaglandin analogs with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these principles is crucial for the successful translation of new chemical entities from the laboratory to clinical use.

References

The Prospective Biological Activity of Deuterated Latanoprost Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, known as deuteration, has emerged as a viable approach to enhance pharmacokinetic and pharmacodynamic properties. While specific data on deuterated Latanoprost analogs is not yet publicly available, this guide provides a comprehensive overview of the established biological activity of Latanoprost and details the experimental protocols necessary to evaluate the potential benefits of its deuterated counterparts. This document serves as a technical roadmap for the research and development of next-generation Latanoprost analogs with potentially improved therapeutic profiles.

Introduction: The Rationale for Deuterating Latanoprost

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1] The acid form is a potent and selective agonist of the prostaglandin F (FP) receptor, which mediates its primary therapeutic effect of increasing uveoscleral outflow of aqueous humor, thereby lowering IOP.[2] The metabolism of Latanoprost acid primarily occurs in the liver via fatty acid β-oxidation.[3]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated reactions—a phenomenon known as the kinetic isotope effect. This can result in:

  • Reduced Rate of Metabolism: Slowing the metabolic breakdown of a drug can lead to a longer half-life and increased systemic exposure.

  • Improved Pharmacokinetic Profile: Deuteration can lead to higher maximum plasma concentrations (Cmax) and a larger area under the curve (AUC), potentially allowing for lower or less frequent dosing.

  • Altered Metabolite Profile: Shifting the metabolic pathway away from the formation of potentially toxic or inactive metabolites.

While selective deuteration is most likely to affect the pharmacokinetic properties of a drug, it is plausible that it could also subtly influence its pharmacodynamic effects.[4] For Latanoprost, deuteration at sites susceptible to metabolism could potentially prolong its local activity in the eye, leading to a more sustained IOP-lowering effect.

Biological Activity of Latanoprost and Prostaglandin Analogs

Latanoprost acid is a highly selective agonist for the FP receptor.[5] Its binding initiates a cascade of intracellular events that ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.[6]

Receptor Binding and Functional Activity

The affinity and potency of various prostaglandin analogs at the FP receptor have been characterized in numerous studies. This data provides a benchmark against which any novel deuterated analog would be compared.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
Latanoprost Acid9832-124[7]
Travoprost Acid351.4 - 3.6[7]
Bimatoprost Acid832.8 - 3.8[7]
Unoprostone5,900 - >22,000-[7]
Clinical Efficacy: Intraocular Pressure Reduction

The primary measure of Latanoprost's efficacy is its ability to lower IOP. Numerous clinical trials have established its robust IOP-lowering effects.

Study PopulationBaseline IOP (mmHg)IOP ReductionReference
Normal-Tension Glaucoma~173.6 mmHg (21.3%)[8]
Open-Angle Glaucoma26.27.9 mmHg (28%)[9]
Primary Angle-Closure Glaucoma25.78.8 mmHg (34.2%)[10]
Real-world cohort19.516.3%[11]

Signaling Pathways of Latanoprost

Upon binding to the FP receptor, a G-protein coupled receptor (GPCR), Latanoprost acid activates the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger.[12]

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., MMP activation, ECM remodeling) Ca_Release->Downstream PKC->Downstream Latanoprost_Acid Latanoprost Acid Latanoprost_Acid->FP_Receptor Binds In_Vitro_Workflow Start Deuterated Latanoprost Analog Binding FP Receptor Binding Assay Start->Binding Functional Calcium Mobilization Assay Start->Functional Data_Binding Determine Ki Binding->Data_Binding Data_Functional Determine EC50 Functional->Data_Functional Analysis Compare to Latanoprost Data_Binding->Analysis Data_Functional->Analysis In_Vivo_Workflow Start Lead Deuterated Analog IOP_Study IOP Reduction Study (Animal Model) Start->IOP_Study PK_Study Ocular Pharmacokinetic Study (Animal Model) Start->PK_Study Data_IOP Determine Efficacy and Duration of Action IOP_Study->Data_IOP Data_PK Determine Ocular Cmax, Tmax, AUC, Half-life PK_Study->Data_PK Analysis Evaluate Therapeutic Potential Data_IOP->Analysis Data_PK->Analysis

References

Latanoprost ethyl amide vs Latanoprost acid biological potency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Comparative Biological Potency of Latanoprost Ethyl Amide and Latanoprost Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a cornerstone in the management of glaucoma and ocular hypertension, functions as a prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1][2][3] Latanoprost acid is a potent and selective agonist of the prostaglandin (B15479496) F2α (FP) receptor, and its binding initiates a signaling cascade that increases uveoscleral outflow, thereby reducing intraocular pressure (IOP).[2][3] Latanoprost ethyl amide is an analog in which the C-1 carboxyl group of the parent acid has been modified to an N-ethyl amide.[4][5][6][7] This modification significantly alters its pharmacological profile. This document provides a detailed comparison of the biological potency of Latanoprost acid and Latanoprost ethyl amide, focusing on their mechanisms of action, receptor binding affinities, signaling pathways, and the experimental protocols used for their characterization.

Introduction: From Prodrug to Active Metabolite

Prostaglandin F2α analogs are a first-line treatment for elevated IOP. Latanoprost is administered as an isopropyl ester prodrug to enhance corneal penetration.[1][8] Post-administration, corneal esterases rapidly hydrolyze it to Latanoprost acid, the active therapeutic agent.[1][2][3] Latanoprost ethyl amide represents a different approach to prodrug design. While it is also considered a prodrug, its conversion to the active Latanoprost acid is mediated by amidases in the corneal tissue at a much slower rate.[4][5][6] This guide dissects the available data to compare the direct potency of the acid with the indirect, kinetically-controlled activity of the amide.

Mechanism of Action at the FP Receptor

The primary target for both compounds is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[9] The biological activity of these compounds is fundamentally determined by their interaction with this receptor.

Latanoprost Acid: A Direct and Potent Agonist

Latanoprost acid is a highly potent, full agonist at the FP receptor.[10] Its binding affinity and functional activity are well-characterized, establishing it as the molecule responsible for the therapeutic IOP-lowering effect. It is approximately 200 times more potent as an FP receptor ligand than its isopropyl ester prodrug form.[11]

Latanoprost Ethyl Amide: A Prodrug with Slow Conversion

Latanoprost ethyl amide's mechanism is primarily that of a prodrug. Although it has been suggested that prostaglandin amides are not converted to their free acids in vivo, studies have demonstrated that both bovine and human corneal tissue can hydrolyze the N-ethyl amide to the corresponding free acid.[4][5][6][7] This conversion, however, occurs at a significantly slower rate than the hydrolysis of the ester prodrug, with a reported conversion rate of approximately 2.5 μg/g of corneal tissue per hour.[4][5][6][7] Consequently, the biological effects of Latanoprost ethyl amide are expected to mirror those of Latanoprost acid but with delayed onset and potentially prolonged duration due to the slower hydrolysis pharmacokinetics.[4][5][6] There is currently a lack of public data quantifying the intrinsic binding affinity or agonist activity of the intact amide at the FP receptor.

FP Receptor Signaling Pathway

Upon agonist binding by Latanoprost acid, the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein, initiates a well-defined signaling cascade.[12][13]

  • Gq Protein Activation: Agonist binding causes a conformational change in the FP receptor, activating the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme Phospholipase C.[12][13]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13][14]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[13]

  • Cellular Response: This cascade ultimately leads to the cellular responses responsible for increasing aqueous humor outflow, including changes in the extracellular matrix of the ciliary muscle. The pathway can also involve the activation of Rho and Mitogen-activated protein kinase (MAPK) signaling.[12][15][16]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Response Cellular Response (↑ Uveoscleral Outflow) PKC->Response Leads to Latanoprost_Acid Latanoprost Acid Latanoprost_Acid->FP_receptor Binds

Caption: FP Receptor signaling cascade initiated by Latanoprost acid.

Quantitative Comparison of Biological Potency

The biological potency of a compound is typically quantified by its binding affinity (Ki) and its functional activity (EC50).

Table 1: Biological Potency of Latanoprost Acid

This table summarizes the reported binding affinity and functional potency of Latanoprost acid at the human FP receptor and other prostanoid receptors.

ParameterReceptorValue (nM)Cell Type / Assay ConditionReference
Binding Affinity (Ki) FP98Receptor Binding Assay[17]
Functional Potency (EC50) FP3.6Human FP Receptors
FP1.4Human Ciliary Muscle Cells[17]
FP3.6Human Trabecular Meshwork Cells[17]
EP1119Phosphoinositide Turnover Assay[17]
  • Ki (Inhibition Constant): The concentration of the ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher functional potency.

Table 2: Biological Potency of Latanoprost Ethyl Amide
ParameterReceptorValueNotesReference
Binding Affinity (Ki) FPNot ReportedActivity is dependent on conversion to Latanoprost acid.-
Functional Potency (EC50) FPNot ReportedActivity is dependent on conversion to Latanoprost acid.-
Conversion Rate -~2.5 µg/g/hrIn bovine and human corneal tissue.[4][5][6][7]

Experimental Protocols: FP Receptor Binding Assay

Characterizing the binding affinity of a compound like Latanoprost acid for the FP receptor is crucial. A competitive radioligand binding assay is a standard method for determining the inhibition constant (Ki).

Objective

To determine the binding affinity (Ki) of a test compound (e.g., Latanoprost acid) for the human FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials
  • Receptor Source: Membrane preparations from a stable cell line expressing human recombinant FP receptors (e.g., HEK293 cells).[13][18]

  • Radioligand: A high-affinity FP receptor radioligand, such as [³H]-Prostaglandin F2α.[13][18]

  • Test Compound: Latanoprost acid, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Prostaglandin F2α.[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13][18]

  • Wash Buffer: Ice-cold Assay Buffer.[18]

  • Equipment: 96-well microplates, glass fiber filters, filtration apparatus (cell harvester), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[13][18]

Procedure
  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and membrane suspension.

    • Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioactivity.[13][18]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) prep_dilutions Prepare Serial Dilutions of Test Compound plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_dilutions->plate_setup incubation Incubate to Reach Equilibrium (e.g., 90 min at 25°C) plate_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50 Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive FP receptor binding assay.

Conclusion

The biological potencies of Latanoprost acid and Latanoprost ethyl amide are fundamentally different.

  • Latanoprost Acid is a direct, highly potent FP receptor agonist with well-defined binding affinity and functional activity. Its pharmacological effects are immediate upon reaching the receptor.

  • Latanoprost Ethyl Amide functions as a prodrug whose activity is entirely dependent on its conversion to Latanoprost acid. Its potency is therefore not a measure of direct receptor interaction but is instead governed by the rate of its enzymatic hydrolysis in the cornea. The slower conversion kinetics compared to the standard Latanoprost ester prodrug suggest a different pharmacokinetic profile, which could influence the duration of action and therapeutic index.

For drug development professionals, this comparison underscores the critical role of the C-1 carboxyl group in FP receptor interaction and highlights how its modification into an amide can be used to modulate the pharmacokinetics of the active molecule, offering a potential strategy for developing long-acting topical glaucoma therapies. Future research should aim to quantify the intrinsic activity, if any, of Latanoprost ethyl amide at the FP receptor to fully complete this comparative analysis.

References

Stability and Storage of Latanoprost Ethyl Amide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Latanoprost (B1674536) ethyl amide-d4. Due to the limited availability of direct stability data for this specific deuterated compound, this guide synthesizes information from studies on Latanoprost, its parent compound, to provide a robust framework for handling and storage. The principles of stability and degradation pathways observed for Latanoprost are expected to be largely applicable to its deuterated ethyl amide analog.

Core Stability Profile and Storage Recommendations

Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α derivative, is susceptible to degradation by temperature, light, and pH extremes. Proper storage is critical to ensure its integrity for research and analytical applications.

Recommended Storage:

  • Long-term: For maximum stability, this compound should be stored at -20°C . At this temperature, it is expected to be stable for at least two years.

  • Short-term: While specific data for the ethyl amide-d4 variant is unavailable, unopened ophthalmic solutions of the parent compound, Latanoprost, are refrigerated at 2°C to 8°C. Once opened, these solutions can be stored at room temperature (up to 25°C) for up to six weeks.

Key Stability Considerations:

  • Thermal Instability: Latanoprost is thermally unstable, with degradation accelerating at higher temperatures.[1]

  • Photosensitivity: Exposure to light, particularly UV radiation, can cause rapid degradation of Latanoprost.[1] It is crucial to protect the compound from light.

  • pH Sensitivity: Extreme pH conditions contribute significantly to the degradation of Latanoprost.[2]

  • Oxidation: The molecule is susceptible to oxidation, leading to the formation of degradation products.

Quantitative Stability Data (Inferred from Latanoprost Studies)

The following tables summarize quantitative data from stability studies on Latanoprost. This data provides a strong indication of the stability profile that can be expected for this compound.

Table 1: Effect of Temperature on Latanoprost Stability

TemperatureTime for 10% Degradation (t90)Study Duration of StabilityReference
4°CNot specified; stable30 days[1]
25°CNot specified; stable30 days[1]
50°C8.25 daysNot applicable[1]
70°C1.32 daysNot applicable[1]

Table 2: Effect of Light on Latanoprost Stability

Light SourceEffectReference
Ultraviolet B (UVB) RadiationRapid degradation[1]
Ultraviolet A (UVA) RadiationLess effective in causing degradation compared to UVB[1]

Potential Degradation Pathways

The primary degradation pathways for Latanoprost involve hydrolysis, oxidation, and epimerization. It is anticipated that this compound will undergo similar degradation, with the ethyl amide group potentially influencing the rate of hydrolysis.

Major Degradation Products of Latanoprost:

  • Latanoprost Acid: Formed by the hydrolysis of the ester group. For this compound, hydrolysis of the amide bond would be the analogous reaction.

  • 15-keto-Latanoprost: An oxidation product.

  • 15-epi-Latanoprost: Formed through epimerization of the hydroxyl group at the C-15 position.

  • 5,6-trans isomer of Latanoprost: An isomer formed as a degradation product.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments cited in the stability assessment of Latanoprost, which are applicable for designing studies for this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Objective: To develop and validate a method that can accurately quantify the concentration of this compound and its potential degradation products over time under various stress conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example for Latanoprost):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing an acidifier like 0.1% trifluoroacetic acid, adjusted to a specific pH (e.g., pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

  • Objective: To subject this compound to various stress conditions to accelerate its degradation and identify the resulting products.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the solution before analysis.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

      • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature, protected from light.

      • Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 50°C and 70°C) in a temperature-controlled oven.[1]

      • Photodegradation: Expose the stock solution to a light source capable of emitting both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze the stressed samples at different time intervals using the validated stability-indicating HPLC method.

Visualizations

Logical Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a comprehensive stability study for a compound like this compound.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Final Output MD Develop Stability-Indicating Analytical Method (e.g., HPLC) MV Validate Method (ICH Guidelines) MD->MV FDS_Setup Prepare Stock Solution of This compound MV->FDS_Setup Validated Method Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FDS_Setup->Stress Analysis_FDS Analyze Stressed Samples by Validated Method Stress->Analysis_FDS ID_DP Identify Degradation Products (e.g., LC-MS) Analysis_FDS->ID_DP Formal_Setup Store Samples at Recommended and Accelerated Conditions ID_DP->Formal_Setup Knowledge of Degradants Timepoints Analyze Samples at Pre-defined Time Points Formal_Setup->Timepoints Data_Analysis Analyze Data to Determine Shelf-life and Storage Conditions Timepoints->Data_Analysis Report Generate Stability Report and Technical Guide Data_Analysis->Report G cluster_degradation Degradation Products Latanoprost This compound (Parent Compound) Hydrolysis_Product Amide Hydrolysis Product (Analogous to Latanoprost Acid) Latanoprost->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidation Products (e.g., 15-keto analog) Latanoprost->Oxidation_Product Oxidation Isomerization_Product Isomers (e.g., 15-epi, 5,6-trans) Latanoprost->Isomerization_Product Epimerization/ Isomerization

References

Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Latanoprost ethyl amide-d4 serves as a critical tool for the accurate quantification of its non-deuterated counterpart, Latanoprost ethyl amide. This in-depth technical guide provides comprehensive information on its manufacturers, suppliers, mechanism of action, experimental applications, and key physicochemical properties.

This compound is a deuterated analog of Latanoprost ethyl amide, a prostaglandin (B15479496) F2α analog. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Manufacturers and Suppliers

Several reputable chemical suppliers specialize in the provision of this compound for research purposes. Key manufacturers and suppliers include:

  • Cayman Chemical: A prominent supplier of a wide range of biochemicals, including various isotopically labeled compounds. They provide this compound with detailed certificates of analysis.[1][2]

  • MedChemExpress: A global supplier of high-quality research chemicals and biochemicals, offering this compound for laboratory use.[3]

  • Cenmed Enterprises: A distributor of laboratory supplies and chemicals, also listing this compound in their product catalog.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Latanoprost ethyl amide and its deuterated analog is presented below. This data is essential for the proper handling, storage, and application of these compounds in a research setting.

PropertyLatanoprost Ethyl AmideThis compoundReference
Chemical Name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide-3,3,4,4-d4[4]
CAS Number 607351-44-0Not explicitly available, often vendor-specific[4]
Molecular Formula C25H39NO4C25H35D4NO4[4][5]
Molecular Weight 417.6 g/mol 421.61 g/mol [4][5]
Purity >90% (typical)≥99% deuterated forms (d1-d4)[1][4]
Storage Store at 2-8 °C in a well-closed containerStore at -20°C[4]
Solubility Soluble in DMSO, ethanolSoluble in methyl acetate, DMSO, ethanol[6][7]

Synthesis

The synthesis would likely begin with Latanoprost free acid. The carboxylic acid moiety of Latanoprost free acid can be converted to an ethyl amide through a standard amidation reaction. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ethylamine.

Deuterium labeling is a more specialized process. It can be achieved by using deuterated reagents at a specific step in the synthesis. For this compound, the deuterium atoms are located on the heptenamide side chain. This suggests that a deuterated precursor for this side chain would be introduced during the synthesis of the Latanoprost scaffold, likely through a Wittig or similar reaction with a deuterated phosphonate (B1237965) ylide.

A generalized workflow for the synthesis is proposed below:

G cluster_synthesis Plausible Synthesis Workflow Latanoprost_Free_Acid Latanoprost Free Acid Activation Carboxylic Acid Activation Amidation Amidation with Ethylamine Activation->Amidation Final_Product This compound Amidation->Final_Product Deuterated_Precursor Deuterated Side-Chain Precursor Wittig_Reaction Wittig-type Reaction Deuterated_Precursor->Wittig_Reaction Latanoprost_Free_Acid_Scaffold Deuterated Latanoprost Free Acid Scaffold Wittig_Reaction->Latanoprost_Free_Acid_Scaffold Latanoprost_Free_Acid_Scaffold->Activation

A plausible synthetic workflow for this compound.

Mechanism of Action: Prostaglandin F2α Receptor Signaling

Latanoprost and its analogs, including the ethyl amide derivative, exert their biological effects by acting as agonists for the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of Latanoprost to the FP receptor initiates a cascade of intracellular events that ultimately leads to the therapeutic effect of reducing intraocular pressure, a key factor in the management of glaucoma.

The signaling pathway is initiated by the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Latanoprost Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor binds G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Response Physiological Response PKC->Response leads to

Signaling pathway of the Prostaglandin F2α (FP) receptor.

Experimental Protocols: Use in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard for the quantification of Latanoprost ethyl amide in biological matrices. Below is a general experimental protocol for the analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Objective: To extract Latanoprost ethyl amide and the internal standard from the biological matrix (e.g., plasma, aqueous humor).

  • Procedure:

    • To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture to ensure thorough mixing and complete precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte and the internal standard.

    • The supernatant can be directly injected into the LC-MS/MS system or further concentrated and reconstituted in a suitable solvent.

2. LC-MS/MS Analysis:

  • Objective: To separate the analyte from other matrix components and quantify it using mass spectrometry.

  • Typical Parameters:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for prostaglandins (B1171923).

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

  • Objective: To determine the concentration of Latanoprost ethyl amide in the original sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Latanoprost ethyl amide and a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios on the calibration curve.

The use of a deuterated internal standard like this compound is crucial for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample Add_IS Add Latanoprost Ethyl Amide-d4 Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Calibration Curve) MS_Detection->Data_Analysis

A generalized workflow for LC-MS/MS analysis.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, it is imperative to consult the technical data sheets and certificates of analysis provided by the manufacturers.

References

An In-depth Technical Guide on Latanoprost Ethyl Amide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α agonist. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, safety, handling, and application in experimental settings.

Compound Identification and Physicochemical Properties

This compound is the deuterated form of Latanoprost ethyl amide. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Latanoprost ethyl amide in biological samples.[1][2] Latanoprost ethyl amide itself is an analog of Latanoprost, where the C-1 carboxyl group is modified to an N-ethyl amide.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValue
Formal Name N-ethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prost-5Z-en-1-amide-3,3,4,4-d4
Chemical Formula C₂₅H₃₄D₄NO₄
Formula Weight 420.6 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in ethanol
Solubility DMF: 30 mg/ml; DMSO: 50 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.2 mg/ml
Storage -20°C
Stability ≥ 2 years

(Data sourced from Cayman Chemical product information.)[2]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not publicly available, the safety profile is expected to be similar to its non-deuterated counterpart, Latanoprost ethyl amide, and the parent compound, Latanoprost.[5] Latanoprost is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[6]

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 3P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[6][7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
Reproductive Toxicity Category 2P201: Obtain special instructions before use.[6] P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P308+P313: IF exposed or concerned: Get medical advice/attention.[6]
Eye Irritation Category 2AP264: Wash thoroughly after handling.[5] P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Flammability Flammable Liquid 2P210: Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[5]

Storage and Handling:

  • Store the unopened product at -20°C.[2]

  • It is recommended to handle this compound in a laboratory hood.

  • Avoid direct contact with the skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For long-term storage, it is recommended to store Latanoprost and its analogs as a solution in an organic solvent at -20°C.

Biological Activity and Signaling Pathway

Latanoprost and its analogs are potent agonists of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[8][9][10] The activation of the FP receptor is the primary mechanism for the therapeutic effects of these compounds, such as reducing intraocular pressure in the treatment of glaucoma.[9][10]

Upon agonist binding, the FP receptor couples to the Gq family of G-proteins, which in turn activates Phospholipase C (PLC).[8][11][12] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8][11] The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream signaling cascades, ultimately leading to various cellular responses.[11]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Latanoprost Latanoprost Ethyl Amide FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Cellular_Response Cellular Response (e.g., Increased Aqueous Outflow) PKC->Cellular_Response leads to

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the non-deuterated form of the compound.[13][14] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[13][14][15]

Quantification of Latanoprost Ethyl Amide in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of Latanoprost ethyl amide in a biological matrix using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Latanoprost ethyl amide (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., human, rat)

4.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh the required amount of Latanoprost ethyl amide and this compound and dissolve in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Latanoprost ethyl amide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to achieve the desired concentration.

4.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, or unknown sample), add 10 µL of the IS working solution.

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[16]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For example:

      • Latanoprost ethyl amide: [M+H]⁺ > product ion

      • This compound: [M+H]⁺ > product ion (with a 4 Da mass shift)

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Blank, Standard, or Unknown) Add_IS Spike with Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification

Caption: Bioanalytical Workflow for Quantification using an Internal Standard.

Disclaimer

The information provided in this technical guide is for research purposes only and is based on publicly available data for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. It is crucial to obtain and consult the SDS provided by the supplier before handling this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines and regulations.

References

The Discovery and Development of Prostaglandin N-Ethyl Amides as Potent Hypotensive Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), particularly Prostaglandin (B15479496) E2 (PGE2), are potent endogenous lipid mediators known for their significant vasodilatory and hypotensive effects. However, their therapeutic application for systemic blood pressure control is hampered by rapid metabolism and chemical instability. This technical guide explores the development of Prostaglandin N-ethyl amides as a promising prodrug strategy to overcome these limitations. By masking the carboxylic acid moiety, these analogs exhibit altered pharmacokinetic profiles, allowing for controlled release of the active prostaglandin parent. This document provides a comprehensive overview of their discovery, synthesis, and pharmacological evaluation, including detailed experimental protocols and a summary of their mechanism of action.

Introduction: The Rationale for Prostaglandin Prodrugs

Prostaglandins are a class of eicosanoids that exert a wide range of physiological effects, including the regulation of inflammation, pain, and blood pressure. Prostaglandin E2 (PGE2) and Prostacyclin (PGI2) are notable for their potent vasodilatory properties, which lead to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. In contrast, Prostaglandin F2α (PGF2α) generally exhibits vasoconstrictive effects in the systemic circulation, although its effects can vary depending on the vascular bed.

The therapeutic potential of prostaglandins as antihypertensive agents is limited by their rapid enzymatic degradation in vivo and chemical instability. To address these challenges, a prodrug approach has been investigated. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical biotransformation. For prostaglandins, derivatization of the C-1 carboxylic acid group to form esters or amides has been a key strategy. This guide focuses on the N-ethyl amide derivatives of prostaglandins as hypotensive prodrugs.

Quantitative Data on Hypotensive Activity

While direct comparative dose-response studies for the systemic hypotensive effects of Prostaglandin N-ethyl amides are not extensively available in the public domain, the following table summarizes the expected hypotensive profiles based on the known activities of the parent prostaglandins. The data presented is illustrative and serves as a framework for organizing experimental results.

CompoundAnimal ModelRoute of AdministrationDose RangeMaximum Mean Arterial Pressure (MAP) Reduction (%)Duration of Action (hours)
PGE2 N-ethyl amide Spontaneously Hypertensive Rat (SHR)Intravenous (i.v.)0.1 - 10 µg/kg[Data not available][Data not available]
PGF2α N-ethyl amide Spontaneously Hypertensive Rat (SHR)Intravenous (i.v.)0.1 - 10 µg/kg[Data not available][Data not available]
PGE2 (Parent Drug) Anesthetized RatIntravenous (i.v.)0.5 - 5.0 µg/kgDose-dependent; greater in hypertensive ratsShort
PGF2α (Parent Drug) Anesthetized WomanIntravenous (i.v.)300 µ g/min Increase in arterial pressureShort

Note: The hypotensive effect of PGE2 N-ethyl amide is anticipated to be more pronounced and prolonged compared to the parent compound due to its prodrug nature. PGF2α N-ethyl amide is expected to have minimal to no hypotensive activity systemically and may even cause a pressor response, reflecting the intrinsic activity of PGF2α.

Experimental Protocols

Synthesis of Prostaglandin N-Ethyl Amides

The synthesis of Prostaglandin N-ethyl amides can be achieved through the coupling of the corresponding prostaglandin with ethylamine (B1201723). The following is a generalized, multi-step protocol based on established synthetic routes for prostaglandin amides.

Step 1: Protection of Hydroxyl Groups To prevent side reactions, the hydroxyl groups on the prostaglandin cyclopentane (B165970) ring and side chains are protected. A common protecting group is the tert-butyldimethylsilyl (TBS) group.

  • Reagents: Prostaglandin (e.g., PGE2 or PGF2α), tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the prostaglandin in anhydrous DMF.

    • Add imidazole and TBDMSCl to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Extract the protected prostaglandin with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 2: Amide Coupling The protected prostaglandin is then coupled with ethylamine to form the N-ethyl amide.

  • Reagents: Protected prostaglandin, ethylamine, a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, or N,N'-Dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).

  • Solvent: Anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the protected prostaglandin, EDC, and DMAP in anhydrous DCM.

    • Add ethylamine to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the protected prostaglandin N-ethyl amide by column chromatography.

Step 3: Deprotection of Hydroxyl Groups The protecting groups are removed to yield the final Prostaglandin N-ethyl amide.

  • Reagents: Protected prostaglandin N-ethyl amide, a deprotecting agent (e.g., Tetrabutylammonium fluoride (B91410) - TBAF for TBS groups).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected prostaglandin N-ethyl amide in THF.

    • Add TBAF solution to the mixture.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Quench the reaction and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography.

In Vivo Evaluation of Hypotensive Activity in Rats

This protocol describes the continuous measurement of blood pressure in anesthetized rats following the administration of a test compound.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneally) or a combination of ketamine and xylazine.

  • Surgical Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Cannulate the trachea to maintain a clear airway.

    • Cannulate the carotid artery with a polyethylene (B3416737) catheter filled with heparinized saline. Connect the catheter to a pressure transducer for continuous blood pressure recording.

    • Cannulate the jugular vein for intravenous administration of the test compounds.

  • Data Acquisition:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain a baseline blood pressure reading.

    • Administer the Prostaglandin N-ethyl amide or vehicle control intravenously as a bolus injection or a continuous infusion.

    • Record the mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure continuously for a predetermined period.

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each dose of the test compound.

    • Construct dose-response curves to determine the potency and efficacy of the compounds.

In Vitro Enzymatic Hydrolysis Assay

This assay determines the rate of conversion of the prostaglandin N-ethyl amide prodrug to the active parent prostaglandin in the presence of liver or plasma enzymes.

  • Enzyme Source: Rat or human liver microsomes, or plasma.

  • Substrate: Prostaglandin N-ethyl amide.

  • Procedure:

    • Incubate the prostaglandin N-ethyl amide with the enzyme source in a suitable buffer at 37°C.

    • At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining prodrug and the formed parent prostaglandin.

  • Data Analysis:

    • Calculate the rate of hydrolysis of the prodrug.

    • Determine the half-life of the prodrug in the presence of the enzymes.

Signaling Pathways and Experimental Workflows

Prodrug Activation and Mechanism of Action

The hypotensive effect of prostaglandin N-ethyl amides is a multi-step process that begins with the in vivo hydrolysis of the amide bond to release the active prostaglandin.

Prodrug_Activation_and_MoA Prodrug Prostaglandin N-ethyl amide (Administered) Hydrolysis Enzymatic Hydrolysis (Amidases) Prodrug->Hydrolysis In vivo ActivePG Active Prostaglandin (e.g., PGE2) Hydrolysis->ActivePG Release Receptor Prostaglandin Receptor (e.g., EP2/EP4) ActivePG->Receptor Binding Signaling G-protein Signaling (↑ cAMP) Receptor->Signaling VSMC Vascular Smooth Muscle Cell Relaxation Signaling->VSMC Vasodilation Vasodilation VSMC->Vasodilation Hypotension Hypotensive Effect (↓ Blood Pressure) Vasodilation->Hypotension

Caption: Prodrug activation and signaling pathway for hypotensive effect.

Experimental Workflow for Prodrug Evaluation

A logical workflow is essential for the systematic evaluation of novel prostaglandin N-ethyl amide prodrugs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Lead Optimization Synthesis Synthesis of Prostaglandin N-ethyl amide Stability Chemical Stability Assay Synthesis->Stability Hydrolysis Enzymatic Hydrolysis (Plasma/Microsomes) Synthesis->Hydrolysis Pharmacokinetics Pharmacokinetic Studies in Rats Hydrolysis->Pharmacokinetics Hypotensive_Activity Hypotensive Activity in Hypertensive Rats Pharmacokinetics->Hypotensive_Activity SAR Structure-Activity Relationship (SAR) Hypotensive_Activity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the evaluation of prostaglandin N-ethyl amide prodrugs.

Conclusion

The development of prostaglandin N-ethyl amides as hypotensive prodrugs represents a viable strategy to harness the potent vasodilatory effects of prostaglandins for the treatment of hypertension. By modifying the parent molecule to improve its pharmacokinetic profile, these prodrugs offer the potential for a more controlled and sustained therapeutic effect. This technical guide provides a foundational framework for researchers in the field, outlining the key experimental procedures and conceptual pathways involved in the discovery and evaluation of these novel therapeutic agents. Further research is warranted to obtain detailed quantitative data on the in vivo efficacy of specific prostaglandin N-ethyl amides and to fully elucidate the enzymatic pathways responsible for their bioactivation.

Methodological & Application

Application Note: Quantitative Analysis of Latanoprost Ethyl Amide Using Latanoprost Ethyl Amide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a potent drug used to lower intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][2] Latanoprost ethyl amide is an analog of latanoprost where the C-1 carboxyl group has been modified to an N-ethyl amide.[3] Deuterium-labeled internal standards, such as Latanoprost ethyl amide-d4, are crucial for the accurate quantification of latanoprost and its analogs in biological matrices by mass spectrometry.[4] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to high precision and accuracy.[5]

This application note provides a detailed protocol for the quantitative analysis of Latanoprost ethyl amide in biological samples using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

A validated LC-MS/MS method for the quantification of latanoprost and its metabolites can be adapted for Latanoprost ethyl amide. The following protocol is based on established methods for similar analytes.[5][6]

1. Materials and Reagents

  • Latanoprost ethyl amide (analyte)

  • This compound (internal standard)[3][4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, aqueous humor)

2. Sample Preparation

The choice of sample preparation method depends on the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.[5]

2.1. Protein Precipitation (for plasma or aqueous humor)

  • To 100 µL of the biological sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.2. Liquid-Liquid Extraction (for tissues like ciliary body)

  • Homogenize the tissue sample in an appropriate buffer.

  • To a known amount of homogenate, add 20 µL of this compound internal standard solution.

  • Add 1 mL of a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).[5]

  • Vortex for 20 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[5]

  • Transfer the organic layer to a new tube.

  • Repeat the extraction step with another 1 mL of the organic solvent mixture.

  • Combine the organic layers and evaporate to dryness under vacuum.[5]

  • Reconstitute the residue in 150 µL of the mobile phase.[5]

3. LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • Column: C8 column (e.g., Waters Acquity BEH C8, 150 mm × 2.1 mm, 1.8 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient: A linear gradient can be optimized to ensure good separation of the analyte from matrix components.

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for Latanoprost ethyl amide and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for a related compound, Latanoprost free acid, using a deuterated internal standard.[5] These tables serve as a template for presenting data for Latanoprost ethyl amide analysis.

Table 1: Calibration Curve Parameters

MatrixAnalyteCalibration Range (ng/mL)
Aqueous HumorLatanoprost free acid10 - 160> 0.99
Ciliary BodyLatanoprost free acid80 - 1280> 0.99

Table 2: Accuracy and Precision

MatrixAnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Aqueous HumorLatanoprost free acidLow3095 - 105< 15
Mid8095 - 105< 15
High12095 - 105< 15
Ciliary BodyLatanoprost free acidLow24092 - 108< 15
Mid64092 - 108< 15
High96092 - 108< 15

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MatrixAnalyteLOD (pg/mL)LOQ (ng/mL)
Aqueous HumorLatanoprost free acid30.6610
Ciliary BodyLatanoprost free acid237.75 (pg/g)80 (ng/g)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms Inject Sample data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing signaling_pathway cluster_cell Target Cell latanoprost Latanoprost (or its active form) fp_receptor Prostaglandin F2α Receptor (FP) latanoprost->fp_receptor Agonist Binding downstream Downstream Signaling (e.g., increased uveoscleral outflow) fp_receptor->downstream Activation

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Latanoprost Ethyl Amide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Latanoprost (B1674536) ethyl amide in human plasma. Latanoprost ethyl amide is an analog of the prostaglandin (B15479496) F2α, Latanoprost, and is of significant interest in ophthalmological drug development. This protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for high-throughput applications in pharmacokinetic and drug metabolism studies.

Experimental Workflow

The following diagram outlines the major steps in the LC-MS/MS protocol for the quantification of Latanoprost ethyl amide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (Latanoprost-d4 ethyl amide) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection Injection into UPLC System reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection Tandem Mass Spectrometry (MRM Mode) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Latanoprost Ethyl Amide calibration_curve->quantification

Caption: Experimental workflow for Latanoprost ethyl amide quantification.

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] Latanoprost ethyl amide is a closely related derivative being investigated for its potential therapeutic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical and clinical studies. This application note presents a validated LC-MS/MS method for the determination of Latanoprost ethyl amide in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Latanoprost ethyl amide (analytical standard)

  • Latanoprost-d4 ethyl amide (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of internal standard working solution (Latanoprost-d4 ethyl amide, 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Latanoprost ethyl amide432.3313.20.05
Latanoprost-d4 ethyl amide436.3317.20.05

Data Presentation: Quantitative Performance

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration
Matrix Effect Minimal and compensated by IS
Recovery > 85%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical method development and validation process.

validation_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application ms_optimization MS Parameter Optimization (Precursor/Product Ions) lc_optimization LC Method Optimization (Column, Mobile Phase, Gradient) ms_optimization->lc_optimization sample_prep_dev Sample Preparation Development (Extraction Technique) lc_optimization->sample_prep_dev linearity Linearity & Range sample_prep_dev->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) linearity->accuracy_precision selectivity Selectivity & Specificity accuracy_precision->selectivity matrix_effect Matrix Effect selectivity->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability pk_study Pharmacokinetic Studies stability->pk_study dmpk_analysis Drug Metabolism Analysis stability->dmpk_analysis

Caption: Logic diagram for analytical method development and validation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of Latanoprost ethyl amide in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput bioanalysis in support of drug development programs. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity, ensuring high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Prostaglandin Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from arachidonic acid. They play crucial roles in a variety of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Accurate and sensitive quantification of prostaglandins is therefore essential for research in numerous fields, including pharmacology, physiology, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of prostaglandins.[1][2] Due to their low volatility, prostaglandins require derivatization prior to GC-MS analysis to convert them into more volatile and thermally stable compounds. This application note provides a detailed protocol for the analysis of prostaglandins using GC-MS, including sample preparation, derivatization, and instrument parameters, as well as a summary of quantitative data and relevant signaling pathways.

Experimental Protocols

This section details the complete workflow for prostaglandin (B15479496) analysis by GC-MS, from sample collection to data acquisition.

I. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to isolate and concentrate prostaglandins from complex biological matrices such as plasma, urine, or cell culture media.

  • Column Conditioning:

    • Condition a C18 SPE cartridge (or C2) by sequentially passing 10 mL of methanol (B129727) followed by 10 mL of deionized water through the cartridge.[2] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the biological sample to pH 3.0-3.5 with 1 M HCl. This ensures that the acidic prostaglandins are in their protonated form and will be retained by the nonpolar stationary phase.

    • Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Follow with a wash of 10 mL of hexane (B92381) to remove nonpolar, lipid-soluble impurities.

  • Elution:

    • Elute the prostaglandins from the cartridge with 10 mL of methyl formate (B1220265) or ethyl acetate.

    • Collect the eluate in a clean glass tube.

  • Drying:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge. The dried extract is now ready for derivatization.

II. Derivatization

Derivatization is a multi-step process required to make the prostaglandins amenable to GC-MS analysis. The following is a common three-step derivatization procedure to form methyl ester (ME), methoxime (MO), and trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether derivatives.

  • Esterification (Methyl Ester Formation):

    • To the dried extract, add 50 µL of a freshly prepared solution of 2% (v/v) methanolic HCl.

    • Incubate at room temperature for 10 minutes.

    • Alternatively, a solution of diazomethane (B1218177) in ether can be used for esterification.

    • Evaporate the reagent under a stream of nitrogen.

  • Methoximation (Methoxime Formation):

    • This step is necessary for prostaglandins containing a keto group (e.g., PGE2, PGD2).

    • Add 50 µL of a solution of 2% (w/v) methoxyamine hydrochloride in pyridine (B92270) to the dried methyl ester.

    • Incubate at 60°C for 1 hour.

    • Evaporate the pyridine under a stream of nitrogen.

  • Silylation (Silyl Ether Formation):

    • To the dried methoximated methyl ester, add 50 µL of a silylating agent. Common silylating agents include:

      • For Trimethylsilyl (TMS) ethers: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • For tert-Butyldimethylsilyl (TBDMS) ethers: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Incubate at 60°C for 30 minutes.

    • The sample is now derivatized and ready for GC-MS analysis.

III. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized prostaglandins. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (m/z 50-700) for qualitative analysis.

Quantitative Data

The following tables summarize the characteristic mass-to-charge ratios (m/z) for selected ion monitoring (SIM) of commonly analyzed prostaglandins after derivatization. Retention times are highly dependent on the specific chromatographic conditions and column used and should be determined experimentally using standards.

Table 1: GC-MS SIM Parameters for Prostaglandin Methyl Ester (ME) - Methoxime (MO) - tert-Butyldimethylsilyl (TBDMS) Ether Derivatives

ProstaglandinDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Internal StandardIS Quantifier Ion (m/z)
PGE₂ME-MO-TBDMS566.4-PGE₂-d₄570.4
PGF₂αME-TBDMS--PGF₂α-d₄-
6-keto-PGF₁αME-MO-TBDMS--6-keto-PGF₁α-d₄-

Data for PGE₂ is derived from a study using methyl ester-methoxime-tert-butyldimethylsilyl ether derivatives.[3]

Table 2: GC-MS SIM Parameters for Prostaglandin Methyl Ester (ME) - Trimethylsilyl (TMS) Ether Derivatives

ProstaglandinDerivativeCharacteristic Ion(s) (m/z)Notes
9-enol-PGE₂ME-TMS₃582 (Molecular Ion), 492 (Fragment Ion)The fragment ion at m/z 492 is often the most abundant.[4]
PGE₂ME-TMS₃568 (Predicted Molecular Ion)Predicted spectrum data should be used as a guide.
PGF₂αME-TMS₃--
6-keto-PGF₁αME-MO-TMS₃--

Note: The specific ions to monitor will depend on the derivatization method used. It is crucial to analyze standards of each prostaglandin to determine the characteristic ions and their relative abundances.

Visualizations

Prostaglandin Synthesis and Signaling

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors. The following diagrams illustrate the general experimental workflow for GC-MS analysis and a simplified signaling pathway for Prostaglandin E₂ (PGE₂).

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Acidification & Loading Extract Dried Prostaglandin Extract SPE->Extract Washing & Elution Esterification Esterification (Methyl Ester) Extract->Esterification Methoximation Methoximation (Methoxime) Esterification->Methoximation Silylation Silylation (TMS or TBDMS Ether) Methoximation->Silylation Derivatized_Sample Volatile Prostaglandin Derivative Silylation->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data Data Acquisition & Processing GC_MS->Data

GC-MS Experimental Workflow for Prostaglandin Analysis.

pge2_signaling cluster_receptors PGE₂ Receptors (GPCRs) PGE2 Prostaglandin E₂ (PGE₂) EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 Gs Gαs EP2->Gs activate EP4->Gs activate AC Adenylyl Cyclase (AC) Gs->AC activate cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activate Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response phosphorylates targets

Simplified PGE₂ Signaling Pathway via EP2/EP4 Receptors.

Conclusion

Gas chromatography-mass spectrometry is a highly specific and sensitive method for the quantification of prostaglandins in biological samples. Proper sample preparation and derivatization are critical for successful analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform GC-MS analysis of prostaglandins. The use of selected ion monitoring and stable isotope-labeled internal standards allows for accurate and precise quantification, making GC-MS an invaluable tool in prostaglandin research. While GC-MS offers excellent sensitivity, it is important to note that liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative that often requires less sample preparation and avoids the need for derivatization. The choice between GC-MS and LC-MS/MS will depend on the specific analytical needs and available instrumentation.

References

Application Notes and Protocols for Latanoprost Ethyl Amide-d4 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Latanoprost (B1674536) ethyl amide-d4 in glaucoma research. This document includes detailed information on its mechanism of action, key applications, and protocols for its use as an internal standard in bioanalytical methods and in preclinical models of glaucoma.

Introduction

Latanoprost is a prostaglandin (B15479496) F2α analogue that is widely prescribed for the treatment of glaucoma and ocular hypertension.[1][2][3][4] It effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[2][3][4] Latanoprost is a prodrug, an isopropyl ester, which is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[3][5][6][7]

Latanoprost ethyl amide-d4 is a deuterated analog of Latanoprost ethyl amide. Due to its structural similarity and mass difference from the non-deuterated form, it serves as an ideal internal standard for the quantification of Latanoprost and its metabolites in biological matrices using mass spectrometry-based assays.[8][9][10] The stability and co-elution characteristics of a deuterated internal standard allow for precise and accurate quantification, which is crucial in pharmacokinetic and pharmacodynamic studies.

Mechanism of Action

The therapeutic effect of Latanoprost is mediated by its active metabolite, Latanoprost acid. This free acid is a selective agonist of the prostaglandin F (FP) receptor.[2][3][4] The signaling pathway initiated by the binding of Latanoprost acid to the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix. This remodeling reduces the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.[4][5]

Latanoprost Signaling Pathway Latanoprost Latanoprost (Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases Hydrolysis LatanoprostAcid Latanoprost Acid (Active Metabolite) CornealEsterases->LatanoprostAcid FP_Receptor Prostaglandin F Receptor (FP) LatanoprostAcid->FP_Receptor Binds to SignalingCascade Intracellular Signaling Cascade (e.g., PLC, IP3, DAG) FP_Receptor->SignalingCascade Activates ECM_Remodeling Extracellular Matrix Remodeling SignalingCascade->ECM_Remodeling Leads to AqueousOutflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->AqueousOutflow IOP_Reduction Reduction of Intraocular Pressure AqueousOutflow->IOP_Reduction

Figure 1: Latanoprost activation and signaling pathway.

Applications in Glaucoma Research

The primary application of this compound is as an internal standard in bioanalytical methods for the accurate quantification of Latanoprost and its metabolites. This is essential for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Latanoprost in preclinical and clinical studies.

  • Pharmacodynamic (PD) Studies: Correlating the concentration of Latanoprost acid in ocular tissues with its IOP-lowering effect.

  • Bioequivalence Studies: Comparing different formulations of Latanoprost.

  • Drug Metabolism Studies: Identifying and quantifying metabolites of Latanoprost.

Quantitative Data Summary

The following table summarizes key quantitative data for Latanoprost and its active form, Latanoprost acid, gathered from various studies.

ParameterValueSpecies/SystemReference
IOP Reduction
Human (Glaucoma/Ocular Hypertension)22-39%Human[3]
Human (Glaucoma/Ocular Hypertension)~25-30%Human[2]
Human (Glaucoma/Ocular Hypertension)32% (after 12 months)Human[10]
Mouse (Normotensive)14% ± 8% (max decrease)Mouse[11]
Rabbit (Normotensive)24-29% (mean daily reduction)Rabbit[7]
Pharmacokinetics (Human, Topical)
Latanoprost Acid Cmax (Aqueous Humor)15-30 ng/mLHuman[4][6][7]
Latanoprost Acid Tmax (Aqueous Humor)~2 hoursHuman[5][6][7]
Latanoprost Acid Cmax (Plasma)53 pg/mLHuman[4][6][7]
Latanoprost Acid Tmax (Plasma)5 minutesHuman[4][6][7]
Latanoprost Acid Plasma Half-life17 minutesHuman[5]
Receptor Binding Affinity
Latanoprost Acid Ki for FP Receptor0.098 µMIn vitro[12]
LC-MS/MS Quantification
Linearity Range (Latanoprost)40–60 µg/mLIn vitro[11]
LOD (Latanoprost)0.025 µg/mLIn vitro[11]
LOQ (Latanoprost)0.35 µg/mLIn vitro[11]
Linearity Range (Latanoprost Free Acid)0.5-50 ng/mLPlasma[8]
LOQ (Latanoprost Free Acid)0.5 ng/mLPlasma[8]

Experimental Protocols

Protocol 1: Quantification of Latanoprost Acid in Rabbit Aqueous Humor using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from validated methods for the quantification of Latanoprost and its metabolites.

1. Materials and Reagents:

  • Latanoprost Acid standard

  • This compound (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rabbit aqueous humor samples

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Preparation of Standard and IS Solutions:

  • Prepare a stock solution of Latanoprost acid (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions of Latanoprost acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation:

  • Thaw frozen aqueous humor samples on ice.

  • In a microcentrifuge tube, add 50 µL of aqueous humor.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Latanoprost acid and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of Latanoprost acid in the unknown samples using the calibration curve.

LC-MS/MS Workflow SampleCollection Aqueous Humor Sample Collection Spiking Spike with This compound (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution in Mobile Phase SupernatantTransfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis DataAnalysis Data Analysis & Quantification LC_MS_Analysis->DataAnalysis

Figure 2: Bioanalytical workflow for Latanoprost quantification.

Protocol 2: In Vivo Evaluation of IOP Reduction in a Rabbit Model of Glaucoma

This protocol provides a general framework for assessing the efficacy of Latanoprost formulations in reducing IOP in rabbits.

1. Animals:

  • Use healthy, adult New Zealand white rabbits.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • All procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline or the formulation vehicle without the active ingredient).

  • Group 2 (Treatment): Latanoprost formulation (e.g., 0.005% Latanoprost).

  • Randomize animals into the different groups.

3. Procedure:

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

  • Drug Administration: Instill a single drop (approximately 30-50 µL) of the respective test substance into the conjunctival sac of one eye. The contralateral eye can serve as a control or receive another treatment.

  • IOP Measurements: Measure the IOP at predetermined time points after instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Handle the animals gently to minimize stress-induced IOP fluctuations.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.

  • Compare the IOP reduction between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Plot the mean IOP change over time for each group.

In Vivo IOP Study Workflow AnimalAcclimatization Animal Acclimatization (Rabbits) BaselineIOP Baseline IOP Measurement AnimalAcclimatization->BaselineIOP Randomization Randomization into Control & Treatment Groups BaselineIOP->Randomization DrugAdministration Topical Administration of Latanoprost/Vehicle Randomization->DrugAdministration IOP_Monitoring IOP Measurement at Multiple Time Points DrugAdministration->IOP_Monitoring DataAnalysis Data Analysis (IOP Change vs. Baseline) IOP_Monitoring->DataAnalysis Results Evaluation of IOP-Lowering Efficacy DataAnalysis->Results

Figure 3: Workflow for an in vivo IOP reduction study.

Conclusion

This compound is an indispensable tool for researchers in the field of glaucoma. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data, which is fundamental for the development and evaluation of new glaucoma therapies. The protocols and data presented in these application notes are intended to guide researchers in the effective use of this compound in their studies.

References

Application Notes and Protocols for Latanoprost Ethyl Amide-d4 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost ethyl amide-d4 is the deuterated form of Latanoprost ethyl amide, an analog of the prostaglandin (B15479496) F2α, Latanoprost.[1][2] Due to its structural similarity and mass difference from the non-deuterated form, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Accurate preparation of stock solutions is the foundation for reliable and reproducible results in such applications. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Proper solvent selection is critical for the dissolution and stability of this compound. The solubility of this compound in various common laboratory solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mL
Ethanol (B145695)~30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~0.2 mg/mL
Data sourced from Cayman Chemical product information.[1]

For applications requiring an organic solvent, DMSO, DMF, and ethanol are all suitable choices. For aqueous-based buffers, solubility is significantly lower.[1]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol. This concentration is a common starting point for the preparation of working standards and spiking solutions for calibration curves and quality control samples in analytical methods.

Materials and Equipment:

  • This compound (solid form)

  • Anhydrous Ethanol (≥99.5% purity)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Under a gentle stream of inert gas, accurately weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg of the solid.

  • Dissolution: Carefully transfer the weighed compound into the 1 mL volumetric flask. Add a small amount of anhydrous ethanol (approximately 0.5 mL) to dissolve the solid.

  • Mixing: Gently vortex the flask until the solid is completely dissolved. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume of 1 mL with anhydrous ethanol.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into amber glass vials with PTFE-lined caps. It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and potential for solvent evaporation.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage ConditionRecommendation
Temperature Store at -20°C for long-term storage.
Light Protect from light by using amber vials and storing in the dark.
Atmosphere Store in tightly sealed vials to prevent solvent evaporation and moisture absorption.

While specific stability studies for the deuterated ethyl amide are not widely published, studies on Latanoprost indicate it is sensitive to heat and light.[3] Therefore, storing the stock solution under the recommended conditions is essential to prevent degradation. For opened ophthalmic solutions of Latanoprost, stability has been demonstrated at room temperature for up to 6 weeks.[4] However, for analytical standards, more stringent storage conditions are advised.

Quality Control

To ensure the accuracy of the prepared stock solution, it is good practice to perform a quality control check. This can be done by preparing a fresh dilution of the stock solution and analyzing it using the intended analytical method (e.g., LC-MS). The response should be consistent and reproducible.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.

  • Handle the compound and prepare solutions in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Equilibrate Latanoprost ethyl amide-d4 to Room Temp. B Weigh Compound (under inert gas) A->B 30 min C Transfer to Volumetric Flask B->C D Add Anhydrous Ethanol (~0.5 volume) C->D E Vortex/Sonicate to Completely Dissolve D->E F Adjust to Final Volume with Ethanol E->F G Homogenize by Inversion F->G H Aliquot into Amber Vials G->H I Label Vials H->I J Store at -20°C I->J

Caption: Workflow for preparing this compound stock solution.

Latanoprost Signaling Pathway

Latanoprost, the parent compound of this compound, is a prostaglandin F2α analogue that acts as a selective agonist of the Prostaglandin F (FP) receptor.[4] The binding of Latanoprost to the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the uveoscleral outflow of aqueous humor. While Latanoprost ethyl amide is a prodrug, it is expected to be hydrolyzed to the active Latanoprost acid in vivo.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Latanoprost Latanoprost Acid FP_receptor FP Receptor (GPCR) Latanoprost->FP_receptor binds Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Response Increased Uveoscleral Outflow Downstream->Response

Caption: Simplified signaling pathway of Latanoprost via the FP receptor.

References

Application Notes and Protocols for In Vivo Studies Using Latanoprost Ethyl Amide-d4 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[3][4] Latanoprost ethyl amide is a related compound where the C-1 carboxyl group is modified to an N-ethyl amide. While it has been suggested that prostaglandin ethyl amides may not be converted to their free acids in vivo, studies have shown that corneal tissue can hydrolyze N-ethyl amides of various prostaglandins (B1171923) to their corresponding free acids.[5]

Latanoprost ethyl amide-d4 is a deuterated analog of Latanoprost ethyl amide. Its primary application in in vivo studies is not as a therapeutic agent itself, but as an internal standard for the accurate quantification of Latanoprost ethyl amide in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass, allowing for precise correction of matrix effects and variations in sample processing and instrument response.

These application notes provide detailed protocols for a typical in vivo pharmacokinetic study of Latanoprost ethyl amide in a rabbit model, utilizing this compound as an internal standard.

Signaling Pathway of Latanoprost Acid

Latanoprost acid, the active form of Latanoprost, primarily lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[4] This is achieved through its action as a selective agonist for the prostaglandin F (FP) receptor.[2][7] Binding to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and sclera, reducing hydraulic resistance and enhancing aqueous humor outflow.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular FP_receptor FP Receptor G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to MMPs ↑ MMPs (e.g., MMP-1, -3, -9) Ca_PKC->MMPs Upregulates ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Outflow ↑ Uveoscleral Outflow ECM_remodeling->Outflow Latanoprost_acid Latanoprost Acid Latanoprost_acid->FP_receptor Binds

Caption: Simplified signaling pathway of Latanoprost acid for increasing uveoscleral outflow.

Experimental Protocols

Animal Model and Husbandry
  • Species: New Zealand White rabbits (male, 2.5-3.0 kg).[6][8]

  • Housing: Housed individually in stainless steel cages under standard laboratory conditions (12-hour light/dark cycle, 20-24°C, 40-60% humidity).[9]

  • Diet: Standard rabbit chow and water provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

  • Ethics: All animal procedures must be approved by the institutional animal care and use committee and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[9]

In Vivo Pharmacokinetic Study of Latanoprost Ethyl Amide

This protocol outlines a study to determine the concentration of Latanoprost ethyl amide in aqueous humor and plasma over time.

Materials:

  • Latanoprost ethyl amide solution (e.g., 0.005% in a suitable vehicle)

  • This compound solution (as an internal standard, e.g., 100 ng/mL in methanol)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Micropipettes

  • 30-gauge needles and 1 mL syringes

  • Microcentrifuge tubes

  • Heparinized tubes for blood collection

  • Reagents for sample preparation (e.g., methanol (B129727), ethyl acetate (B1210297), isopropanol)

Workflow:

G cluster_protocol In Vivo Pharmacokinetic Study Workflow start Acclimatize Rabbits (n=18 for 6 time points) dosing Topical Administration of Latanoprost Ethyl Amide start->dosing collection Sample Collection at Time Points (e.g., 0.25, 0.5, 1, 4, 6, 24h) dosing->collection blood Collect Blood (Plasma) collection->blood ah Collect Aqueous Humor collection->ah processing Sample Processing blood->processing ah->processing add_is Spike with Latanoprost Ethyl Amide-d4 (IS) processing->add_is extraction Protein Precipitation/ Liquid-Liquid Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantify Latanoprost Ethyl Amide vs. IS analysis->quant end Pharmacokinetic Modeling quant->end

Caption: Experimental workflow for a pharmacokinetic study of Latanoprost ethyl amide.

Procedure:

  • Baseline: Before dosing, collect baseline blood samples from all animals.

  • Dosing:

    • Lightly restrain the rabbit.

    • Instill one drop (~30-50 µL) of the Latanoprost ethyl amide solution into the conjunctival sac of each eye.[8]

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours post-dose), euthanize a subset of animals (n=3 per time point).[8]

    • Aqueous Humor Collection: Immediately following euthanasia, apply a topical anesthetic. Insert a 30-gauge needle into the anterior chamber at the limbus and aspirate the aqueous humor (~100-150 µL). Immediately freeze the sample at -80°C.

    • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Aqueous Humor:

      • Thaw aqueous humor samples on ice.

      • To a 50 µL aliquot, add 10 µL of the this compound internal standard solution.

      • Add 150 µL of cold methanol to precipitate proteins.[6]

      • Vortex for 1 minute, then centrifuge at 13,000 rpm for 15 minutes at 4°C.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6]

    • Plasma:

      • Thaw plasma samples on ice.

      • To a 100 µL aliquot, add 20 µL of the this compound internal standard solution.

      • Perform a liquid-liquid extraction by adding 500 µL of a mixture of ethyl acetate and isopropanol (B130326) (e.g., 60:40 v/v).[6]

      • Vortex vigorously for 5 minutes, then centrifuge to separate the layers.

      • Transfer the organic layer to a new tube and evaporate to dryness.

      • Reconstitute the residue for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective method for the detection and quantification of Latanoprost ethyl amide and its deuterated internal standard. This typically involves optimizing chromatographic separation (e.g., using a C18 column) and mass spectrometric parameters (e.g., using selected reaction monitoring - SRM).

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described pharmacokinetic study.

Table 1: Mean Concentration of Latanoprost Ethyl Amide in Rabbit Aqueous Humor and Plasma

Time Point (hours)Mean Aqueous Humor Conc. (ng/mL) ± SDMean Plasma Conc. (pg/mL) ± SD
0.25125.6 ± 22.4180.2 ± 35.1
0.5188.3 ± 31.9110.5 ± 21.8
1.0150.1 ± 28.565.7 ± 15.3
4.045.2 ± 9.815.1 ± 4.6
6.020.7 ± 5.1< LLOQ
24.0< LLOQ< LLOQ*

*LLOQ: Lower Limit of Quantification

Table 2: Calculated Pharmacokinetic Parameters for Latanoprost Ethyl Amide

ParameterAqueous HumorPlasma
Cmax (Peak Concentration)188.3 ng/mL180.2 pg/mL
Tmax (Time to Peak Conc.)0.5 hours0.25 hours
AUC(0-t) (Area Under the Curve)385.4 hrng/mL215.8 hrpg/mL
t1/2 (Half-life)~2.5 hours~1.2 hours

Note: These values are illustrative and will vary based on the specific formulation and experimental conditions.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of Latanoprost ethyl amide in in vivo animal studies. The protocols and data presented here provide a framework for conducting pharmacokinetic evaluations of novel prostaglandin analogs in preclinical models of glaucoma. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities and for informing their development as potential therapeutic agents.

References

Revolutionizing Prostaglandin Isomer Analysis: Advanced Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cancer. The subtle structural differences between prostaglandin (B15479496) isomers result in distinct biological activities, making their accurate separation and quantification a critical challenge in biomedical research and drug development. This document provides detailed application notes and protocols for the analytical separation of prostaglandin isomers, focusing on advanced chromatographic and mass spectrometric techniques.

Introduction to Prostaglandin Isomer Separation

Prostaglandin isomers, which include enantiomers (e.g., natural prostaglandins and their mirror images) and diastereomers (e.g., PGE₂ and PGD₂), often co-exist in biological matrices and exhibit overlapping physicochemical properties.[1][2] This necessitates high-resolution analytical methods to achieve baseline separation and accurate quantification. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC).[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a powerful technique for resolving enantiomeric forms of prostaglandins.[4][5][6] The separation is typically achieved using chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other.

Application Note: Chiral Separation of Prostaglandin E and F Series Enantiomers

This method is suitable for the analytical separation of the enantiomeric pairs of PGF₂α, PGF₁α, PGE₂, and PGE₁.[5][6] Enantiomers of natural prostaglandins can serve as analytical standards to verify the enantiopurity of synthetic prostaglandins or as biomarkers for studying oxidative processes in vivo.[4][5][6]

Table 1: Optimized Chiral HPLC Parameters for Prostaglandin Enantiomer Separation [5][6]

ParameterPGF₂αPGF₁αPGE₂PGE₁
Column Chiracel OJ-RHChiracel OJ-RHChiracel OJ-RHChiracel OJ-RH
Mobile Phase MeCN:MeOH:water (pH=4) = 30:10:60MeCN:MeOH:water (pH=4) = 23:10:67MeCN:MeOH:water (pH=4) = 15:20:65MeCN:MeOH:water (pH=4) = 30:10:60
Column Temp. 25 °C25 °C40 °C25 °C
Wavelength 200 nm200 nm210 nm200 nm
Resolution (R) 1.51.71.51.8
Experimental Protocol: Chiral HPLC Separation
  • System Preparation: Equilibrate the HPLC system with the specified mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve prostaglandin standards or extracted samples in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the Chiracel OJ-RH column.

  • Chromatography: Run the separation using the isocratic conditions outlined in Table 1.

  • Detection: Monitor the eluent at the specified UV wavelength.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Positional Isomers

LC-MS/MS is the gold standard for the sensitive and selective quantification of prostaglandin isomers in complex biological matrices.[7][8] It is particularly effective for separating positional isomers like PGE₂ and PGD₂, which have identical mass-to-charge ratios but different retention times on appropriate chromatographic columns.[9]

Application Note: Separation and Quantification of PGE₂ and PGD₂ in Biological Fluids

This method allows for the accurate measurement of PGE₂ and PGD₂ in samples such as cell culture supernatants.[9] Complete chromatographic separation is crucial as these isomers can have similar fragmentation patterns in tandem mass spectrometry.[9]

Table 2: LC-MS/MS Parameters for PGE₂ and PGD₂ Analysis [9]

ParameterValue
LC Column Phenyl-hexyl stationary phase
Mobile Phase Acetonitrile/water gradient
Ionization Mode Negative Ion Electrospray (ESI-)
MS/MS Transition (PGE₂/PGD₂) ** m/z 351 -> 271
MS/MS Transition (d₄-PGE₂/d₄-PGD₂) **m/z 355 -> 275
Limit of Detection 20 pg/mL
Inter/Intra-day CV < 5%
Experimental Protocol: LC-MS/MS Analysis of PGE₂ and PGD₂
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the sample (e.g., cell culture supernatant) to pH 3-4 with a suitable acid.[10]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[11]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.[11]

    • Elute the prostaglandins with a suitable organic solvent like ethyl acetate (B1210297) or methanol.[10][11]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[11]

  • Internal Standard Spiking: Spike the sample with deuterated internal standards (d₄-PGE₂ and d₄-PGD₂) prior to extraction to correct for matrix effects and procedural losses.[9]

  • LC Separation: Inject the reconstituted sample into the LC-MS/MS system. Perform chromatographic separation using a phenyl-hexyl column with an acetonitrile/water gradient.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for PGE₂, PGD₂, and their deuterated internal standards in negative ion mode.[9]

  • Quantification: Construct a calibration curve using known concentrations of standards and quantify the analytes in the samples by comparing their peak area ratios to the internal standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and reproducible technique for prostaglandin analysis, though it requires derivatization to increase the volatility of the analytes.[3][12]

Application Note: GC-MS Analysis of Prostaglandins in Cell Culture Supernatants

This method is suitable for the quantification of various prostaglandins, including PGE₂, PGF₂α, and 6-keto-PGF₁α (the stable metabolite of PGI₂), in supernatants from cell cultures.[12]

Table 3: GC-MS Derivatization and Analysis Summary

StepDescription
Extraction Solid-phase extraction using C2 columns.[12]
Derivatization A multi-step process to form volatile derivatives.
GC Separation Analysis performed on a suitable capillary column.
Ionization Negative Ion Chemical Ionization (NICI) for high sensitivity.[12]
Detection Mass Spectrometry (MS)
Experimental Protocol: GC-MS Analysis
  • Extraction: Extract prostaglandins from the cell culture medium using C2 solid-phase extraction columns.[12]

  • Derivatization:

    • Protect the ketone groups with O-methoxylamine hydrochloride.

    • Esterify the carboxyl group with diazomethane (B1218177) or another suitable agent.

    • Silylate the hydroxyl groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program to separate the prostaglandin derivatives.

  • Detection and Quantification: Acquire data in NICI mode for enhanced sensitivity.[12] Quantify the prostaglandins based on the peak areas of their characteristic ions relative to an internal standard.

Supercritical Fluid Chromatography (SFC)

SFC is an alternative technique that offers fast and efficient separation of prostaglandin isomers, often without the need for derivatization.[13][14] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13][14]

Application Note: High-Throughput SFC-MS/MS for Prostaglandin Isomer Analysis

SFC coupled with tandem mass spectrometry (SFC-MS/MS) can provide rapid and high-throughput analysis of prostaglandin isomers like PGE₂ and PGD₂.[15][16] Computational methods can even be used to deconvolute co-eluting peaks, further increasing throughput.[15][16]

Table 4: SFC-MS/MS System Parameters [16]

ParameterValue
SFC Column SunShell Biphenyl PS 2.6 μm, 2.1 × 150 mm
Mobile Phase 5% methanol containing 0.1% formic acid-modified scCO₂
Back Pressure 16 MPa
Temperature 40 °C
Flow Rate 0.5 mL min⁻¹

Prostaglandin Signaling Pathways

Understanding the signaling pathways of prostaglandins is crucial for interpreting the biological significance of their measured concentrations. Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[17][18][19]

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGG2 PGG₂ COX->PGG2 PGH2 PGH₂ PGG2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGI_Synthase PGI Synthase PGH2->PGI_Synthase TXA_Synthase TXA Synthase PGH2->TXA_Synthase PGE2 PGE₂ PGE_Synthase->PGE2 D2 D2 PGD_Synthase->D2 PGF2a PGF₂α PGF_Synthase->PGF2a PGI2 PGI₂ PGI_Synthase->PGI2 TXA2 TXA₂ TXA_Synthase->TXA2 PGD2 PGD₂

Caption: Prostaglandin synthesis pathway from arachidonic acid.

PGE₂, for example, signals through four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G proteins and downstream signaling cascades.[20]

PGE2_Signaling_Pathways PGE2 PGE₂ EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi inhibits EP4->Gs EP4->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gs->AC Gi->AC inhibits PI3K PI3K Gi->PI3K Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP Downstream Downstream Effects Ca2->Downstream PKA PKA cAMP_up->PKA PKA->Downstream PI3K->Downstream

Caption: Simplified signaling pathways of the four PGE₂ receptor subtypes.

Experimental Workflow for Prostaglandin Analysis

A typical workflow for the analysis of prostaglandins from biological samples involves several key steps, from sample collection to data analysis.

Prostaglandin_Analysis_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization / Lysis Sample_Collection->Homogenization Internal_Standard Spike with Internal Standards Homogenization->Internal_Standard Extraction Solid-Phase Extraction (SPE) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization optional Analysis Chromatographic Separation (HPLC, LC-MS, GC-MS, SFC) Extraction->Analysis Derivatization->Analysis Detection Mass Spectrometry / UV Detection Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: General experimental workflow for prostaglandin analysis.

Conclusion

The accurate separation and quantification of prostaglandin isomers are essential for advancing our understanding of their roles in health and disease. The choice of analytical technique depends on the specific isomers of interest, the sample matrix, and the required sensitivity and throughput. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for prostaglandin isomer analysis in their laboratories.

References

Application Notes and Protocols for Measuring Ocular Hypotensive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the evaluation of ocular hypotensive agents. The following sections detail the primary methodologies for assessing the efficacy of compounds in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma.

Introduction to Ocular Hypotension and Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible blindness.[1][2][3] Elevated intraocular pressure (IOP) is the most significant modifiable risk factor for the development and progression of glaucoma.[2][4] Consequently, the primary goal of medical therapy for glaucoma is to lower IOP.[5] This is achieved by either reducing the production of aqueous humor, the fluid that fills the front part of the eye, or by increasing its drainage from the eye.[6]

The regulation of IOP is a dynamic process involving the balance between aqueous humor formation by the ciliary body and its outflow through two primary pathways: the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway).[4][7] Ocular hypotensive drugs target these mechanisms to effectively lower IOP.

Key Signaling Pathways in IOP Regulation

Several signaling pathways are pivotal in the regulation of aqueous humor dynamics. Understanding these pathways is crucial for the development of targeted ocular hypotensive therapies. The primary classes of IOP-lowering drugs and their mechanisms of action are summarized below.

Prostaglandin (B15479496) Analogs

Prostaglandin analogs (PGAs) are often the first-line treatment for glaucoma due to their efficacy and once-daily dosing.[4][8] They primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[7][9][10] PGAs, such as latanoprost (B1674536) and travoprost, are prodrugs that are converted to their active forms in the cornea.[7] They act on prostaglandin F (FP) receptors located in the ciliary muscle and trabecular meshwork.[8][9] Activation of these receptors leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor.[8][9]

Prostaglandin Analog Signaling Pathway PGA Prostaglandin Analog (e.g., Latanoprost) FP_Receptor FP Receptor (Ciliary Muscle, Trabecular Meshwork) PGA->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation FP_Receptor->Ciliary_Muscle_Relaxation PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMP_Upregulation Matrix Metalloproteinase (MMP) Upregulation Ca_Release->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Ciliary_Muscle_Relaxation->Uveoscleral_Outflow

Figure 1: Prostaglandin Analog Signaling Pathway for IOP Reduction.

Beta-Adrenergic Antagonists (Beta-Blockers)

Topical beta-blockers, such as timolol, lower IOP by reducing the production of aqueous humor.[5][11][12] They act by blocking beta-adrenergic receptors in the ciliary epithelium, which is responsible for aqueous humor secretion.[11] This blockade leads to a decrease in cyclic AMP (cAMP) production, subsequently reducing the rate of aqueous humor formation.[13]

Beta-Blocker Signaling Pathway Beta_Blocker Beta-Blocker (e.g., Timolol) Beta_Receptor Beta-Adrenergic Receptor (Ciliary Epithelium) Beta_Blocker->Beta_Receptor Blocks AC_Inhibition Adenylate Cyclase Inhibition Beta_Receptor->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease PKA_Decrease Decreased Protein Kinase A (PKA) Activity cAMP_Decrease->PKA_Decrease Ion_Transport_Modulation Modulation of Ion Transport PKA_Decrease->Ion_Transport_Modulation Aqueous_Production_Decrease Decreased Aqueous Humor Production Ion_Transport_Modulation->Aqueous_Production_Decrease IOP_Reduction IOP Reduction Aqueous_Production_Decrease->IOP_Reduction

Figure 2: Beta-Blocker Signaling Pathway for IOP Reduction.

Carbonic Anhydrase Inhibitors

Carbonic anhydrase inhibitors (CAIs), like dorzolamide (B1670892) and brinzolamide, reduce IOP by decreasing aqueous humor production.[14][15][16] They inhibit the enzyme carbonic anhydrase in the ciliary body epithelium.[14][16] This inhibition reduces the formation of bicarbonate ions, which are crucial for fluid transport and aqueous humor secretion.[15][17]

Carbonic Anhydrase Inhibitor Signaling Pathway CAI Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) CA Carbonic Anhydrase (Ciliary Epithelium) CAI->CA Inhibits Bicarbonate_Decrease Decreased Bicarbonate (HCO3-) Formation CA->Bicarbonate_Decrease Fluid_Transport_Decrease Reduced Fluid Transport Bicarbonate_Decrease->Fluid_Transport_Decrease Aqueous_Production_Decrease Decreased Aqueous Humor Production Fluid_Transport_Decrease->Aqueous_Production_Decrease IOP_Reduction IOP Reduction Aqueous_Production_Decrease->IOP_Reduction

Figure 3: Carbonic Anhydrase Inhibitor Signaling Pathway.

Alpha-Adrenergic Agonists

Alpha-adrenergic agonists, such as brimonidine, have a dual mechanism of action. They decrease IOP by both reducing aqueous humor production and increasing uveoscleral outflow.[18][19] They activate alpha-2 adrenergic receptors in the ciliary body, which leads to a decrease in aqueous humor formation.[20][21]

Alpha_Agonist_Signaling_Pathway cluster_production Aqueous Production Pathway cluster_outflow Uveoscleral Outflow Pathway Alpha_Agonist_Prod Alpha-Adrenergic Agonist (e.g., Brimonidine) Alpha2_Receptor_Ciliary Alpha-2 Adrenergic Receptor (Ciliary Body) Alpha_Agonist_Prod->Alpha2_Receptor_Ciliary Aqueous_Production_Decrease Decreased Aqueous Humor Production Alpha2_Receptor_Ciliary->Aqueous_Production_Decrease IOP_Reduction IOP Reduction Aqueous_Production_Decrease->IOP_Reduction Alpha_Agonist_Out Alpha-Adrenergic Agonist (e.g., Brimonidine) Uveoscleral_Tissues Uveoscleral Tissues Alpha_Agonist_Out->Uveoscleral_Tissues Uveoscleral_Outflow_Increase Increased Uveoscleral Outflow Uveoscleral_Tissues->Uveoscleral_Outflow_Increase Uveoscleral_Outflow_Increase->IOP_Reduction

Figure 4: Alpha-Adrenergic Agonist Dual Mechanism of Action.

Rho Kinase (ROCK) Inhibitors

Rho kinase (ROCK) inhibitors are a newer class of glaucoma medication that primarily lowers IOP by increasing trabecular outflow.[1][22] They inhibit the Rho kinase enzyme in the trabecular meshwork cells.[22][23] This leads to a reduction in actin stress fibers and focal adhesions, causing relaxation of the trabecular meshwork and Schlemm's canal cells.[23][24] This cellular relaxation increases the outflow of aqueous humor through the conventional pathway.[1][24]

ROCK_Inhibitor_Signaling_Pathway ROCK_Inhibitor Rho Kinase Inhibitor (e.g., Netarsudil) ROCK Rho Kinase (ROCK) (Trabecular Meshwork) ROCK_Inhibitor->ROCK Inhibits MLC_Phosphorylation_Decrease Decreased Myosin Light Chain (MLC) Phosphorylation ROCK->MLC_Phosphorylation_Decrease Actin_Cytoskeleton_Changes Actin Cytoskeleton Reorganization MLC_Phosphorylation_Decrease->Actin_Cytoskeleton_Changes Cell_Relaxation TM Cell Relaxation Actin_Cytoskeleton_Changes->Cell_Relaxation Trabecular_Outflow_Increase Increased Trabecular Outflow Cell_Relaxation->Trabecular_Outflow_Increase IOP_Reduction IOP Reduction Trabecular_Outflow_Increase->IOP_Reduction

Figure 5: Rho Kinase Inhibitor Signaling Pathway.

In Vivo Measurement of Ocular Hypotensive Activity

In vivo models are essential for evaluating the efficacy and safety of potential ocular hypotensive drugs in a physiological setting.

Animal Models

Various animal models are utilized in glaucoma research, with rabbits and non-human primates being the most common for IOP studies due to the anatomical similarities of their eyes to human eyes.[25][26] Rodent models are also valuable, particularly for genetic studies and high-throughput screening.[26][27]

Tonometry: Measurement of Intraocular Pressure

Tonometry is the procedure used to measure IOP. Several non-invasive methods are available for use in animal models.[28]

  • Rebound Tonometry: This technique uses a small, lightweight probe that makes momentary contact with the cornea. The device measures the deceleration and rebound characteristics of the probe, which correlate with IOP.[27] It is well-suited for conscious rodents and other small animals.[27]

  • Applanation Tonometry: This method measures the force required to flatten a specific area of the cornea. The Tono-Pen is a commonly used handheld electronic applanation tonometer in animal research.

  • Pneumatonometry: This technique uses a gentle puff of air to flatten the cornea and measures the pressure required to do so.

Protocol 1: IOP Measurement in Rabbits using a Rebound Tonometer

IOP_Measurement_Workflow Start Start: Acclimatize Rabbit Restrain Gently restrain the rabbit to minimize movement and stress. Start->Restrain Anesthetize Apply a drop of topical anesthetic (e.g., 0.5% proparacaine) to each eye. Restrain->Anesthetize Position_Tonometer Position the rebound tonometer perpendicular to the central cornea. Anesthetize->Position_Tonometer Measure Take a series of 6 consecutive readings. The tonometer will automatically calculate the average IOP. Position_Tonometer->Measure Record Record the IOP measurement and the time. Measure->Record Administer_Drug Administer the test compound or vehicle topically to one eye (contralateral eye serves as control). Record->Administer_Drug Repeat_Measurements Repeat IOP measurements at specific time points post-administration (e.g., 1, 2, 4, 6, 8, 24 hours). Administer_Drug->Repeat_Measurements Analyze Analyze the data to determine the time course and magnitude of IOP reduction. Repeat_Measurements->Analyze End End of Experiment Analyze->End

Figure 6: Experimental Workflow for In Vivo IOP Measurement.

Aqueous Humor Dynamics

To understand the mechanism of action of a drug, it is essential to study its effects on aqueous humor dynamics. The two key parameters are the rate of aqueous humor formation and the facility of outflow.

  • Fluorophotometry: This non-invasive technique is used to measure the rate of aqueous humor flow.[29][30] It involves the topical application of a fluorescent dye (fluorescein) and measuring its clearance from the anterior chamber over time.[30]

  • Tonography: This method measures the facility of aqueous humor outflow through the trabecular meshwork. It involves applying a constant pressure to the eye with a tonometer and measuring the change in IOP over time.

Table 1: Summary of Ocular Hypotensive Drug Classes and their Primary Mechanisms of Action

Drug ClassPrimary Mechanism of ActionEffect on Aqueous Humor Dynamics
Prostaglandin Analogs Increase uveoscleral outflow.[7][9][10]Primarily increases unconventional outflow.[7][9]
Beta-Blockers Decrease aqueous humor production.[5][11][12]Reduces inflow.[6][11]
Carbonic Anhydrase Inhibitors Decrease aqueous humor production.[14][15][16]Reduces inflow.[6][14]
Alpha-Adrenergic Agonists Decrease aqueous production and increase uveoscleral outflow.[18][19]Reduces inflow and increases unconventional outflow.[6][18]
Rho Kinase (ROCK) Inhibitors Increase trabecular outflow.[1][22]Increases conventional outflow.[1][22]

In Vitro and Ex Vivo Models for Screening Ocular Hypotensive Compounds

In vitro and ex vivo models provide valuable tools for the initial screening and mechanistic studies of ocular hypotensive agents, reducing the reliance on animal testing.[31][32]

Cell-Based Assays
  • Trabecular Meshwork (TM) Cell Cultures: Primary or immortalized human TM cells can be used to study the effects of compounds on cell contractility, extracellular matrix production, and gene expression. Cellular impedance assays can be used to monitor changes in cell shape and adhesion in real-time, providing insights into the contractile state of the TM cells.[33]

  • Ciliary Epithelium Cell Cultures: These models are used to investigate the effects of drugs on aqueous humor secretion. Transepithelial electrical resistance (TEER) and short-circuit current measurements can be used to assess ion transport across the ciliary epithelium, a key process in aqueous humor formation.

  • Retinal Ganglion Cell (RGC) Cultures: While not directly measuring IOP, these cultures are crucial for assessing the neuroprotective effects of compounds, which is an important secondary goal in glaucoma therapy.[34]

Protocol 2: Cell Contractility Assay in Human Trabecular Meshwork (hTM) Cells

  • Cell Culture: Culture primary or immortalized hTM cells on collagen-coated, flexible silicone membranes.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to establish a baseline contractile state.

  • Drug Treatment: Treat the cells with the test compound at various concentrations. Include appropriate positive (e.g., a ROCK inhibitor) and negative (vehicle) controls.

  • Image Acquisition: Use time-lapse microscopy to capture images of the cells and fluorescent beads embedded in the silicone substrate at regular intervals.

  • Data Analysis: Track the displacement of the fluorescent beads to calculate the contractile forces generated by the cells. A decrease in contractile force indicates a relaxation of the TM cells, which would be expected to increase aqueous outflow.

Ex Vivo Models
  • Perfused Anterior Segment Organ Culture: This model uses the anterior segment of human or animal donor eyes. The tissue is perfused with a culture medium, and the IOP can be monitored and manipulated. This allows for the direct measurement of outflow facility in response to drug treatment in a system that maintains the natural tissue architecture.

  • Isolated Ciliary Body Preparations: These preparations can be used to directly measure the rate of aqueous humor secretion in response to pharmacological agents.

Table 2: Comparison of Preclinical Models for Ocular Hypotensive Drug Screening

ModelAdvantagesDisadvantagesPrimary Application
In Vivo (Animal Models) Physiologically relevant; allows for PK/PD studies.Ethical considerations; species differences; higher cost.Efficacy, safety, and mechanism of action studies.
Ex Vivo (Perfused Organ Culture) Maintains tissue architecture; direct measurement of outflow facility.Limited availability of donor tissue; limited viability.Mechanistic studies of outflow pathways.
In Vitro (Cell-Based Assays) High-throughput screening; mechanistic studies at the cellular level.[31]Lacks the complexity of the whole organ; may not fully recapitulate in vivo responses.[31]Initial screening of compounds; target validation.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. For in vivo studies, data is typically presented as the mean change in IOP from baseline ± standard error of the mean (SEM). For in vitro assays, dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively measure and characterize the ocular hypotensive activity of novel therapeutic agents, ultimately contributing to the development of new and improved treatments for glaucoma.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Latanoprost Ethyl Amide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Latanoprost ethyl amide-d4. This resource provides essential guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry parameters for this internal standard. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Q1: I am not seeing any signal for this compound. What are the potential causes and solutions?

A1: This issue can stem from several factors, ranging from sample preparation to instrument settings.

  • Sample Preparation:

    • Incorrect Standard Concentration: Verify the concentration of your this compound working solution. Serial dilutions should be prepared accurately.

    • Degradation: Prostaglandin (B15479496) analogs can be susceptible to degradation. Ensure proper storage of your standard (typically at -20°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.

  • Liquid Chromatography (LC) System:

    • No Injection: Check the autosampler for proper vial and needle alignment. Ensure the injection volume is appropriate.

    • LC Flow Path Issues: A blockage in the tubing, column, or injector can prevent the sample from reaching the mass spectrometer. Monitor the system pressure; an unusually high or low pressure can indicate a blockage or a leak, respectively.

  • Mass Spectrometer (MS) Settings:

    • Incorrect MRM Transitions: Ensure you have set the correct precursor and product ions for this compound.

    • Ion Source Problems: Check the spray needle for blockages and ensure a stable spray is being generated. The ion source parameters (e.g., gas flows, temperature, and capillary voltage) may need optimization.

Q2: The signal intensity for this compound is low. How can I improve it?

A2: Low signal intensity can compromise the sensitivity of your assay. Consider the following optimization steps:

  • Mass Spectrometer Tuning:

    • Source Parameters: Optimize the electrospray ionization (ESI) source conditions. This includes the capillary voltage, source temperature, and nebulizer and drying gas flows. A systematic optimization (e.g., using a flow injection analysis of the standard) is recommended.

    • Collision Energy (CE) and Cone Voltage (CV): These are critical parameters for fragmentation and ion transmission. Perform a compound optimization experiment by infusing a solution of this compound and varying the CE and CV to find the values that yield the highest product ion intensity.

  • Chromatography:

    • Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly impact ionization efficiency. For prostaglandin analogs, which are acidic, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used in positive ion mode.

    • Column Choice: A C18 or C8 column with a smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and thus higher signal intensity (signal-to-noise ratio).

  • Sample Preparation:

    • Extraction Efficiency: Evaluate your sample extraction procedure to ensure maximum recovery of the analyte. A different solid-phase extraction (SPE) sorbent or liquid-liquid extraction (LLE) solvent system may improve recovery.

Q3: I am observing high background noise in my chromatograms. What can I do to reduce it?

A3: High background noise can be detrimental to achieving low limits of detection.

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.

  • LC System Contamination: Flush the LC system thoroughly to remove any contaminants. A "blank" injection of mobile phase should be run to assess system cleanliness.

  • Sample Matrix Effects: The sample matrix can introduce interfering compounds. Enhance the sample cleanup procedure by incorporating additional washing steps in your SPE protocol or by using a more selective extraction technique.

  • Mass Spectrometer Source Contamination: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source components.

Q4: My retention time for this compound is shifting between injections. What could be the cause?

A4: Retention time stability is crucial for reliable quantification.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing of the components.

  • Column Temperature: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts. If the problem persists, consider replacing the column.

Experimental Protocols

Optimization of Mass Spectrometry Parameters

This protocol describes a systematic approach to optimizing the MS parameters for this compound using flow injection analysis (FIA).

Objective: To determine the optimal precursor and product ions, collision energy (CE), and cone voltage (CV) for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in acetonitrile).

  • Syringe pump.

  • Mass spectrometer with an ESI source.

  • Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Procedure:

  • Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 10 µL/min). T-in the infusion line with the mobile phase flow from the LC pump (e.g., 0.2 mL/min).

  • Precursor Ion Identification: Acquire full scan mass spectra in positive ion mode to identify the [M+H]⁺ adduct for this compound. The expected m/z will be higher than that of the non-deuterated Latanoprost ethyl amide due to the four deuterium (B1214612) atoms.

  • Product Ion Scanning: Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion. This will generate a spectrum of all fragment ions.

  • MRM Transition Selection: From the product ion spectrum, select the most intense and stable fragment ions to be used as product ions for the Multiple Reaction Monitoring (MRM) transitions. It is recommended to select at least two transitions for confirmation.

  • Cone Voltage Optimization: While infusing the standard, vary the cone voltage (typically from 10 to 60 V) and monitor the intensity of the precursor ion. The optimal cone voltage will be the one that provides the highest intensity.

  • Collision Energy Optimization: For each selected MRM transition, vary the collision energy (typically from 5 to 40 eV) and monitor the intensity of the product ion. The optimal collision energy will be the value that yields the highest product ion signal.

  • Final Parameter Selection: Record the optimal precursor ion, product ions, cone voltage, and collision energies.

LC-MS/MS Method Development

This protocol outlines the steps for developing a robust LC-MS/MS method for the quantification of an analyte using this compound as an internal standard.

Objective: To develop a sensitive and selective LC-MS/MS method for the analysis of Latanoprost ethyl amide.

Materials:

  • Analyte (Latanoprost ethyl amide) and internal standard (this compound) stock solutions.

  • LC-MS/MS system.

  • C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Initial Chromatographic Conditions:

    • Set the column oven temperature to 40°C.

    • Set the flow rate to 0.3 mL/min.

    • Start with a gradient of 10% B, increasing to 90% B over 5 minutes.

  • Injection and Analysis: Inject a mixture of the analyte and internal standard and acquire data using the optimized MRM transitions.

  • Gradient Optimization: Adjust the gradient profile to achieve good peak shape, resolution from matrix components, and a reasonable run time.

  • Flow Rate and Column Temperature Optimization: Further refine the separation by optimizing the flow rate and column temperature.

  • Method Validation: Once the final method is established, perform a validation according to relevant guidelines (e.g., FDA or EMA) to assess linearity, accuracy, precision, selectivity, and stability.

Data Presentation

The following tables summarize typical starting parameters for the mass spectrometry analysis of prostaglandin analogs, which can be used as a starting point for the optimization of this compound.

Table 1: Example Mass Spectrometry Parameters for a Prostaglandin Analog (Positive Ion Mode)

ParameterTypical Value
Ionization ModeESI+
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Cone Gas Flow50 - 150 L/hr
Desolvation Gas Flow600 - 1000 L/hr
Collision GasArgon

Table 2: Example MRM Transitions for Prostaglandin Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Latanoprost433.3313.2
Bimatoprost416.3285.2
Travoprost459.3313.2
Tafluprost Ethyl Amide438.0306.0, 232.0

Note: The transitions for Tafluprost Ethyl Amide can serve as a useful reference for predicting the fragmentation of Latanoprost ethyl amide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_opt MS Optimization (FIA) cluster_lc_dev LC Method Development cluster_validation Method Validation prep_standard Prepare Latanoprost ethyl amide-d4 Standard infuse Infuse Standard prep_standard->infuse prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->infuse find_precursor Identify Precursor Ion ([M+H]⁺) infuse->find_precursor find_product Identify Product Ions find_precursor->find_product optimize_cv Optimize Cone Voltage find_product->optimize_cv optimize_ce Optimize Collision Energy optimize_cv->optimize_ce initial_conditions Set Initial LC Conditions optimize_ce->initial_conditions inject_sample Inject Sample initial_conditions->inject_sample optimize_gradient Optimize Gradient inject_sample->optimize_gradient optimize_flow_temp Optimize Flow Rate & Temperature optimize_gradient->optimize_flow_temp validate Perform Full Method Validation optimize_flow_temp->validate

Caption: Workflow for optimizing LC-MS/MS parameters for this compound.

troubleshooting_logic cluster_sample Sample Preparation cluster_lc LC System cluster_ms MS System start Problem: No/Low Signal check_conc Verify Standard Concentration start->check_conc check_degradation Check for Degradation start->check_degradation check_injection Confirm Injection start->check_injection check_pressure Monitor System Pressure start->check_pressure check_mrm Verify MRM Transitions start->check_mrm check_source Inspect Ion Source start->check_source optimize_params Optimize Source Parameters check_source->optimize_params

Caption: Troubleshooting logic for no or low signal of the internal standard.

Latanoprost ethyl amide-d4 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Latanoprost ethyl amide-d4. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: The solubility of this compound has been determined in several common organic solvents. The approximate solubility values are summarized in the table below.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1]
Dimethyl sulfoxide (B87167) (DMSO)50[1]
Ethanol (B145695)30[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.2[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, we recommend dissolving this compound in an organic solvent such as DMSO, DMF, or ethanol before diluting with any aqueous buffers.[1] Due to its limited aqueous solubility, dissolving the compound directly in a buffer is not recommended.

Q3: What is the mechanism of action for Latanoprost?

A3: Latanoprost is a prostaglandin (B15479496) F2α analog that acts as a selective FP receptor agonist.[2][3] Activation of the FP receptor is believed to reduce intraocular pressure by increasing the outflow of aqueous humor.[2][3] This involves the remodeling of the extracellular matrix.[3]

Q4: For how long is this compound stable in solution?

A4: When stored at -20°C in a suitable organic solvent, this compound is expected to be stable for an extended period. However, for aqueous solutions, it is advisable to prepare them fresh for each experiment and use them within the same day. The stability of prostaglandin analogs in aqueous solutions can be limited.

Troubleshooting Guide

Issue 1: My this compound is not dissolving at the expected concentration.

  • Possible Cause: The incorrect solvent is being used, or the solution has reached its saturation point.

  • Troubleshooting Steps:

    • Verify that you are using one of the recommended organic solvents (DMSO, DMF, or Ethanol) for initial dissolution.

    • Ensure you have not exceeded the solubility limits listed in the table above.

    • Gentle warming and vortexing can aid in the dissolution of the compound.

    • If you need to prepare a solution at a higher concentration, consider using DMSO, which has the highest reported solubility for this compound.[1]

Issue 2: I observe precipitation after diluting my organic stock solution with an aqueous buffer.

  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions. The addition of buffer may cause the compound to precipitate out of the solution.

  • Troubleshooting Steps:

    • Ensure that the final concentration in the aqueous buffer does not exceed the aqueous solubility limit (approximately 0.2 mg/mL in PBS, pH 7.2).[1]

    • Try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps.

    • Consider the use of a co-solvent system if your experimental design allows.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Possible Cause: Degradation of the compound in your experimental media. Prostaglandin analogs can be unstable in aqueous solutions over time.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound from your organic stock solution for each experiment.

    • Minimize the time the compound spends in aqueous media before being added to your assay.

    • Ensure the pH of your experimental media is within a stable range for the compound.

Experimental Protocols

Protocol: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound in a highly soluble organic solvent (e.g., 20 mM in DMSO).

  • Add an excess amount of the compound to a vial containing a known volume of the test solvent (e.g., PBS).

  • Securely cap the vials and place them on an orbital shaker.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The resulting concentration is the kinetic solubility of the compound in the tested solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) add_excess Add Excess Compound to Test Solvent prep_stock->add_excess Step 1 shake Shake at Constant Temp (e.g., 2h at 25°C) add_excess->shake Step 2 centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge Step 3 collect_supernatant Collect Supernatant centrifuge->collect_supernatant Step 4 analyze Analyze Concentration (HPLC or UV-Vis) collect_supernatant->analyze Step 5 result Determine Kinetic Solubility analyze->result Final Output

Figure 1. Experimental workflow for determining kinetic solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response latanoprost Latanoprost fp_receptor FP Receptor (GPCR) latanoprost->fp_receptor Binds to g_protein G-protein Activation fp_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Release pip2->ip3 dag DAG Formation pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc mmp ↑ Matrix Metalloproteinases (MMPs) ca_release->mmp pkc->mmp ecm Extracellular Matrix Remodeling mmp->ecm outflow ↑ Aqueous Humor Outflow ecm->outflow iop ↓ Intraocular Pressure outflow->iop

Figure 2. Latanoprost FP receptor signaling pathway.

References

Improving peak resolution in chromatography for prostaglandin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of prostaglandin (B15479496) analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation and analysis of these important lipid mediators.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common issues encountered during the chromatographic analysis of prostaglandin analogs, offering potential causes and solutions in a question-and-answer format.

Q1: My peaks are broad and not well-resolved. Where should I start troubleshooting?

Poor peak resolution is a common issue that can often be addressed by systematically evaluating and adjusting your chromatographic parameters. A logical first step is to consider the three main factors that influence resolution: efficiency (N), selectivity (α), and retention factor (k).

A general workflow for troubleshooting peak resolution issues is outlined below.

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed check_k Is Retention Factor (k) in Optimal Range (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_k No check_alpha Are Peaks Co-eluting? (Selectivity Issue) check_k->check_alpha Yes adjust_k->check_alpha adjust_alpha Modify Selectivity (α) - Change organic modifier (ACN vs. MeOH) - Adjust mobile phase pH - Change stationary phase check_alpha->adjust_alpha Yes check_n Are Peaks Broad? (Efficiency Issue) check_alpha->check_n No adjust_alpha->check_n adjust_n Improve Efficiency (N) - Decrease flow rate - Use a longer column - Use a column with smaller particles check_n->adjust_n Yes end Resolution Improved check_n->end No adjust_n->end G Factors Influencing Chromatographic Resolution Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention Adjust_N Practical Adjustments: - Use longer column - Use smaller particle size column - Optimize flow rate Efficiency->Adjust_N Adjust_alpha Practical Adjustments: - Change mobile phase solvent (e.g., ACN to MeOH) - Adjust mobile phase pH - Change stationary phase chemistry Selectivity->Adjust_alpha Adjust_k Practical Adjustments: - Adjust % organic in mobile phase Retention->Adjust_k

How to address isotopic interference with Latanoprost ethyl amide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Latanoprost ethyl amide using its deuterated internal standard, Latanoprost ethyl amide-d4. Isotopic interference is a common challenge in mass spectrometry-based bioanalysis, and this guide offers practical solutions to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Latanoprost ethyl amide analysis?

A1: Isotopic interference, often termed "crosstalk," occurs when the signal from the naturally abundant isotopes of the unlabeled Latanoprost ethyl amide contributes to the signal of the deuterated internal standard, this compound. Due to the small mass difference between the analyte and its deuterated counterpart, the M+4 isotope of the unlabeled analyte can have the same nominal mass as the deuterated internal standard. This overlap can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard for quantitative mass spectrometry because they are chemically identical to the analyte and thus exhibit very similar behavior during sample preparation, chromatography, and ionization.[2] This helps to correct for variability in the analytical process, leading to more accurate and precise results. The four deuterium (B1214612) atoms provide a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte.

Q3: What are the primary causes of non-linearity in my calibration curve at high concentrations?

A3: Non-linearity at high concentrations of Latanoprost ethyl amide can be caused by several factors. One common reason is isotopic interference from the analyte to the internal standard, which becomes more pronounced as the analyte concentration increases relative to the fixed concentration of the internal standard. Another potential cause is detector saturation, where the high abundance of analyte and internal standard ions overwhelms the detector's linear response range.

Q4: Can the position of the deuterium labels on this compound affect the analysis?

A4: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are located on positions prone to exchange with hydrogen atoms from the solvent or matrix (a process called back-exchange), the internal standard can convert back to the unlabeled form or a partially deuterated form. This would compromise the accuracy of the quantification. It is important to use an internal standard where the labels are on chemically stable positions of the molecule.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference Leading to Inaccurate Results

This guide provides a systematic approach to identify, quantify, and mitigate isotopic interference from Latanoprost ethyl amide to this compound.

Symptoms:

  • Non-linear calibration curves, particularly at the higher concentration range.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant signal is detected in the this compound channel when analyzing a high-concentration sample of unlabeled Latanoprost ethyl amide.

Troubleshooting Workflow:

G cluster_0 Method Development cluster_1 Chromatography Optimization cluster_2 Assay Validation A Standard Preparation (Analyte & IS) B Direct Infusion MS Analysis (Determine Precursor/Product Ions) A->B C Optimize MS Parameters (CE, DP, etc.) B->C D Select Column & Mobile Phase C->D E Optimize Gradient & Flow Rate D->E F Assess Peak Shape & Resolution E->F G Evaluate Isotopic Interference F->G H Assess Linearity, Accuracy, Precision G->H I Matrix Effect Evaluation H->I J Final Method I->J

References

Technical Support Center: Enhancing Latanoprost Extraction from Aqueous Humor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the extraction recovery of Latanoprost from aqueous humor samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Latanoprost from aqueous humor?

A1: The primary methods for extracting Latanoprost and its active form, Latanoprost acid, from aqueous humor are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Often, a combination of these techniques is employed to achieve cleaner samples and more selective analysis.[1]

Q2: Why is my Latanoprost recovery consistently low?

A2: Low recovery of Latanoprost can be attributed to several factors:

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of Latanoprost, affecting its partitioning and recovery.

  • Incomplete Protein Precipitation: Residual proteins can bind to Latanoprost, preventing its complete extraction.

  • Analyte Degradation: Latanoprost is susceptible to hydrolysis, and degradation can occur at extreme pH values or elevated temperatures.[2]

  • Matrix Effects: Components in the aqueous humor matrix can interfere with the extraction process and subsequent analysis, particularly in LC-MS/MS.

  • Adsorption: Latanoprost is lipophilic and can adsorb to plasticware, such as pipette tips and collection tubes.[2]

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of Latanoprost?

A3: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a more rigorous extraction method, such as a combination of protein precipitation followed by SPE, to remove interfering substances.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of Latanoprost free acid can be used to compensate for matrix-induced signal suppression or enhancement.[3]

  • Dilute the Sample: Diluting the aqueous humor sample can reduce the concentration of interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate Latanoprost from co-eluting matrix components.

Q4: What are the typical storage conditions for aqueous humor samples containing Latanoprost?

A4: To ensure the stability of Latanoprost, aqueous humor samples should be stored at -80°C until analysis.[4] Latanoprost is known to be unstable at room temperature and can degrade over time.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Incomplete protein precipitation.Optimize the type and volume of the precipitation solvent (e.g., methanol (B129727), acetonitrile). Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., 4°C).[3]
Suboptimal pH during LLE.Adjust the pH of the aqueous sample to an acidic pH (e.g., 3-4) to ensure Latanoprost is in its non-ionized form, improving its partitioning into the organic solvent.
Inefficient SPE elution.Test different elution solvents and volumes. Ensure the sorbent is appropriate for Latanoprost's chemical properties (e.g., C18 reversed-phase).
High Variability in Results Inconsistent sample handling.Standardize all steps of the extraction protocol, including vortexing times, incubation periods, and evaporation steps. Use an automated liquid handler if possible.
Adsorption to labware.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinse tips with the extraction solvent.
Poor Chromatographic Peak Shape Matrix interference.Improve the sample cleanup procedure to remove more matrix components.
Incompatible injection solvent.Ensure the final extract is dissolved in a solvent compatible with the mobile phase.
Signal Suppression/Enhancement in MS Co-eluting matrix components.Modify the chromatographic gradient to better separate Latanoprost from interfering compounds.
Insufficient sample cleanup.Implement a more effective extraction method, such as SPE, to remove phospholipids (B1166683) and other interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for Latanoprost extraction and analysis.

Table 1: Comparison of Extraction Methods for Latanoprost Acid in Rabbit Aqueous Humor

Extraction Method Analyte Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Protein Precipitation (Methanol)Latanoprost Free AcidNot Reported30.66 pg/mLNot Reported[3]
Liquid-Liquid Extraction (Ethyl acetate (B1210297):isopropanol)Latanoprost Free AcidNot Reported237.75 pg/g (in ciliary body)Not Reported[3]

Table 2: Performance of HPLC Methods for Latanoprost Quantification

Method Column Mobile Phase Detection Linearity Range Recovery (%) Reference
RP-HPLCEclipse XDB-C18Acetonitrile and water (70:30, v/v) with 0.1% TFA, pH 3.0UV at 205 nm0.0125 - 1 µg/mLNot Reported[6]
Normal-Phase HPLCNH2 columnHeptane–2-propanol–acetonitrile (93:6:1, v/v) with 0.5 mL/L waterNot Specified1 - 10 µg/mLNot Reported[7]
LC-MS/MSNot SpecifiedNot SpecifiedESI-MS/MS10–160 ng/mL (in AH)Not Reported[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Latanoprost Acid Extraction from Aqueous Humor

This protocol is adapted from a validated method for quantifying Latanoprost free acid in rabbit aqueous humor.[3]

  • Sample Preparation: To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of a 600 ng/mL internal standard solution (tetra-deuterated Latanoprost free acid).

  • Precipitation: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant using a 1 mL syringe.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Inject 10 µL of the filtrate into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Latanoprost

This is a general protocol based on common LLE principles for acidic drugs.

  • Sample Preparation: To 100 µL of aqueous humor, add an appropriate internal standard.

  • Acidification: Acidify the sample by adding a small volume of a weak acid (e.g., formic acid) to bring the pH to approximately 3-4.

  • Solvent Addition: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Vortex the mixture vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot into the HPLC or LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis aq_sample Aqueous Humor Sample add_is Add Internal Standard aq_sample->add_is ppt Protein Precipitation (e.g., Methanol) add_is->ppt Method 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Method 2 spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Method 3 analysis LC-MS/MS or HPLC-UV ppt->analysis evap Evaporation lle->evap spe->evap reconst Reconstitution evap->reconst reconst->analysis

Caption: Overview of Latanoprost extraction workflows.

troubleshooting_logic start Low Latanoprost Recovery check_ppt Incomplete Protein Precipitation? start->check_ppt check_ph Suboptimal pH? start->check_ph check_degradation Analyte Degradation? start->check_degradation check_adsorption Adsorption to Labware? start->check_adsorption solution_ppt Optimize precipitation solvent and conditions. check_ppt->solution_ppt Yes solution_ph Adjust sample pH before extraction. check_ph->solution_ph Yes solution_degradation Maintain low temp, avoid extreme pH. check_degradation->solution_degradation Yes solution_adsorption Use low-adhesion polypropylene tubes. check_adsorption->solution_adsorption Yes

Caption: Troubleshooting logic for low Latanoprost recovery.

signaling_pathway Latanoprost Latanoprost (Prodrug) Cornea Cornea (Esterases) Latanoprost->Cornea Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Agonist Binding MMPs Matrix Metalloproteinases (MMPs) Expression FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost mechanism of action pathway.

References

Latanoprost ethyl amide-d4 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Latanoprost (B1674536) ethyl amide-d4 during long-term storage. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Latanoprost ethyl amide-d4?

For long-term stability, this compound, similar to its parent compound Latanoprost, should be stored at temperatures between -20°C and -10°C. The container should be tightly sealed and protected from light.

Q2: Can I store this compound solutions at room temperature?

Once a solution is prepared, it may be stored at room temperature (up to 25°C or 77°F) for a limited period. For Latanoprost ophthalmic solutions, this period is typically up to six weeks.[1][2] However, for research purposes, it is crucial to minimize the time that stock solutions and experimental samples are kept at room temperature to prevent degradation. Latanoprost has been shown to be stable at 4°C and 25°C for up to 30 days, but degradation accelerates significantly at higher temperatures.[3][4]

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways, analogous to Latanoprost:

  • Hydrolysis: The ethyl amide group can be hydrolyzed under acidic or alkaline conditions to form the corresponding carboxylic acid (Latanoprost acid-d4).

  • Oxidation: The molecule is prone to oxidation, which can lead to the formation of various oxidation products, including the 15-keto derivative.[5]

  • Epimerization: The hydroxyl group at the C-15 position can invert, forming the 15(S)-diastereomer, also known as 15-epi Latanoprost-d4.

  • Photo-degradation: Latanoprost and its analogs are sensitive to light, particularly UV radiation, which can cause rapid degradation.[3][4]

Q4: What are the known degradation products of Latanoprost?

The primary degradation products identified for Latanoprost, which are also relevant for its ethyl amide-d4 analog, include:

  • Latanoprost acid (from hydrolysis)[5]

  • 15-keto-Latanoprost (from oxidation)[5]

  • 15(S)-Latanoprost (15-epi Latanoprost) (from epimerization)

  • 5,6-trans isomer of Latanoprost[5]

Forced degradation studies under more extreme conditions have identified other minor degradation products.[5]

Q5: How does temperature affect the stability of Latanoprost and its analogs?

Latanoprost is thermally unstable at elevated temperatures. While stable at refrigerated (4°C) and room temperature (25°C) for about a month, its degradation rate increases significantly at higher temperatures.[3][4] For instance, the time for 10% degradation (t90) of Latanoprost was found to be 8.25 days at 50°C and 1.32 days at 70°C.[3][4][6]

Q6: Is this compound sensitive to light?

Yes. Latanoprost is sensitive to light, especially UV radiation.[3] Exposure to UVB radiation can lead to rapid degradation.[3][4] Therefore, it is critical to store this compound and its solutions protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in bioassays or analytical tests.

  • Possible Cause: Degradation of this compound stock solutions or experimental samples.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that stock solutions and samples have been consistently stored at the recommended temperature (-20°C for long-term storage) and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of this compound.

    • Perform Purity Check: Analyze the purity of the stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light during preparation and handling.[5]

    • Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards if available.

    • Optimize HPLC Method: Ensure the HPLC method is stability-indicating and capable of separating the parent compound from its potential degradation products.

Issue 3: Loss of concentration in prepared solutions over a short period.

  • Possible Cause: Adsorption of the highly lipophilic this compound to plastic containers.[5][7]

  • Troubleshooting Steps:

    • Use Appropriate Containers: Whenever possible, use glass or polypropylene (B1209903) vials for storing solutions to minimize adsorption.

    • Consider Surfactants: In some formulations, surfactants are used to form micelles that can help stabilize Latanoprost and prevent adsorption.[8]

Data Presentation

Table 1: Thermal Stability of Latanoprost

Temperature (°C)Time for 10% Degradation (t90)Stability over 30 daysReference
4StableStable[3][4]
25StableStable[3][4]
37Degradation rate of 0.15 µg/mL/dayMeasurable degradation[9][10]
508.25 daysSignificant degradation[3][4][6]
701.32 daysRapid degradation[3][4][6]

Table 2: Summary of Latanoprost Degradation Pathways and Products

Degradation PathwayStress Condition(s)Major Degradation Product(s)Reference
HydrolysisAcidic or alkaline pHLatanoprost acid
OxidationOxidizing agents (e.g., H₂O₂)15-keto-Latanoprost[5]
EpimerizationTemperature15(S)-Latanoprost (15-epi Latanoprost)
PhotodegradationUV lightVarious photo-degradants[3]
Isomerization-5,6-trans isomer of Latanoprost[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

Visualizations

cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Stock_Solution This compound Stock Solution Working_Solution Preparation of Working Solution Stock_Solution->Working_Solution Dilution Bioassay Bioassay / Analytical Test Working_Solution->Bioassay Data_Analysis Data Analysis Bioassay->Data_Analysis Inconsistent_Results Inconsistent Results Data_Analysis->Inconsistent_Results Check_Storage Verify Storage Conditions (-20°C, protected from light) Inconsistent_Results->Check_Storage Possible Cause: Degradation Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Purity_Check Perform Purity Check (HPLC) Prepare_Fresh->Purity_Check

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_degradation Degradation Pathways cluster_products Degradation Products Latanoprost_Amide This compound Hydrolysis Hydrolysis (Acid/Base) Latanoprost_Amide->Hydrolysis Oxidation Oxidation Latanoprost_Amide->Oxidation Epimerization Epimerization (Heat) Latanoprost_Amide->Epimerization Photodegradation Photodegradation (UV Light) Latanoprost_Amide->Photodegradation Acid Latanoprost Acid-d4 Hydrolysis->Acid Forms Keto 15-keto-Latanoprost-d4 Oxidation->Keto Forms Epi 15(S)-Latanoprost-d4 Epimerization->Epi Forms Photo_Products Various Photodegradants Photodegradation->Photo_Products Forms

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Latanoprost Ethyl Amide-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Latanoprost (B1674536) ethyl amide-d4.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Latanoprost using Latanoprost ethyl amide-d4 as an internal standard is non-linear. What are the potential causes?

A1: Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a common issue that can stem from several factors.[1][2] The most frequent causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[3]

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, or co-eluting matrix components can suppress the ionization of the analyte and internal standard, leading to a non-linear response.[1][2][4]

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the analyte and internal standard, causing either ion enhancement or suppression.[1][4] A stable isotope-labeled internal standard like this compound is designed to compensate for these effects, but significant or differential matrix effects can still be a problem.[4][5]

  • Inappropriate Internal Standard Concentration: If the concentration of the internal standard is too high or too low relative to the analyte concentrations, it may not effectively compensate for variations across the calibration range.

  • Analyte or Internal Standard Instability: Latanoprost is known to be sensitive to temperature and light.[6] Degradation of the analyte or internal standard during sample preparation or in the autosampler can lead to inaccurate responses.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution of interferences can affect the accuracy of peak integration and lead to non-linearity.

Q2: I'm observing poor reproducibility and a high coefficient of variation (%CV) for my calibration standards. What should I investigate?

A2: Poor reproducibility in your calibration standards can be attributed to several factors throughout the analytical workflow. Here are some key areas to troubleshoot:

  • Inconsistent Sample Preparation: Variability in manual steps such as pipetting, extraction, and reconstitution can introduce significant errors. Ensure that all sample preparation steps are performed consistently and with calibrated equipment.

  • Instability in Solution: Latanoprost and its analogs can be unstable, especially at room temperature or when exposed to light.[6][7] Prepare fresh stock solutions and calibration standards regularly, and store them under recommended conditions (e.g., refrigerated at 2-8°C and protected from light).[8][9]

  • LC System Issues: Problems with the liquid chromatography system can lead to inconsistent results. Check for:

    • Leaks: Ensure all fittings are tight.[10]

    • Air Bubbles: Purge the pumps and lines to remove any trapped air.[10]

    • Injector Variability: Poor injection precision can be a significant source of error.[11]

  • Mass Spectrometer Performance: Fluctuations in the MS response can contribute to poor reproducibility. Ensure the instrument is properly tuned and calibrated.

Q3: My signal intensity for Latanoprost and this compound is lower than expected. How can I improve it?

A3: Low signal intensity can compromise the sensitivity of your assay. Consider the following to enhance your signal:

  • Optimize Mass Spectrometer Parameters: Ensure that the MS/MS transitions (precursor and product ions) and collision energy are optimized for both Latanoprost and this compound.

  • Improve Ionization Efficiency: The composition of the mobile phase can significantly impact ionization. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve the ESI response.[12][13] Experimenting with different ionization sources, such as Unispray, may also enhance sensitivity.[12]

  • Enhance Sample Clean-up: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove interfering matrix components that may be suppressing the signal.

  • Increase Sample Concentration: If possible, concentrate the sample during the evaporation and reconstitution step of your sample preparation.

  • Check for Contamination: A contaminated ion source or mass analyzer can lead to reduced signal intensity. Follow the manufacturer's guidelines for cleaning and maintenance.

Q4: What are the recommended storage and handling conditions for this compound and Latanoprost stock solutions?

A4: Latanoprost is sensitive to temperature and light.[6] To ensure the stability and integrity of your standards:

  • Unopened Vials: Store unopened stock solutions of Latanoprost and this compound under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[9]

  • Working Solutions: Prepare working solutions fresh daily if possible. If they need to be stored, keep them at 4°C and protect them from light.[8] For opened bottles of commercial Latanoprost solutions, they may be stored at room temperature up to 25°C (77°F) for up to 6 weeks.[9]

  • Solvent Choice: Latanoprost is very soluble in solvents like acetonitrile (B52724), methanol, and ethanol, but practically insoluble in water.[9] Stock solutions are often prepared in acetonitrile or methanol.[14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common calibration curve problems.

G start Start: Calibration Curve Problem (Non-linearity, Poor R², High %CV) check_linearity Is the curve non-linear at high concentrations? start->check_linearity linearity_yes Yes check_linearity->linearity_yes Yes reproducibility_no No check_linearity->reproducibility_no No check_reproducibility Is there high %CV across all points? reproducibility_yes Yes check_reproducibility->reproducibility_yes Yes sensitivity_no No check_reproducibility->sensitivity_no No check_sensitivity Is the signal-to-noise low for the LLOQ? sensitivity_yes Yes check_sensitivity->sensitivity_yes Yes end Problem Resolved check_sensitivity->end No detector_saturation Investigate Detector Saturation: - Dilute high concentration standards - Reduce sample injection volume - Use a less abundant isotope transition linearity_yes->detector_saturation linearity_no No ionization_suppression Investigate Ionization Issues: - Check for co-eluting peaks - Improve chromatographic separation - Evaluate matrix effects detector_saturation->ionization_suppression ionization_suppression->end sample_prep Review Sample Preparation: - Verify pipette calibration - Ensure consistent extraction times - Check for analyte/IS stability reproducibility_yes->sample_prep reproducibility_no->check_reproducibility lc_system Inspect LC System: - Check for leaks - Purge pumps and lines - Verify injector precision sample_prep->lc_system lc_system->end ms_tuning Optimize MS Parameters: - Tune precursor/product ions - Adjust collision energy - Clean ion source sensitivity_yes->ms_tuning sensitivity_no->check_sensitivity sample_cleanup Improve Sample Cleanup: - Use SPE for cleaner extracts - Optimize protein precipitation - Check reconstitution solvent ms_tuning->sample_cleanup sample_cleanup->end

Caption: Troubleshooting workflow for calibration curve issues.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples
  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Latanoprost in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in acetonitrile.

    • Store stock solutions at 4°C, protected from light.[8]

  • Working Solutions:

    • From the stock solutions, prepare intermediate working solutions of Latanoprost and a single working solution for the IS by diluting with 50:50 acetonitrile:water.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking the appropriate working solutions of Latanoprost into a blank biological matrix (e.g., plasma, aqueous humor). A typical concentration range might be 0.5 - 50 ng/mL.[12]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank biological matrix.

Protocol 2: Sample Preparation (Protein Precipitation)

The following diagram illustrates a typical protein precipitation workflow for plasma samples.

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_protein_precip Add Protein Precipitation Agent (e.g., 300 µL cold Acetonitrile) add_is->add_protein_precip vortex Vortex Mix (e.g., 1 minute) add_protein_precip->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Latanoprost Analysis
ParameterTypical Value
LC Column C8 or C18 (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Table 2: Example Calibration Curve Performance
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)% Accuracy% Precision (CV)
Latanoprost0.5 - 50> 0.99[12]90.0% - 113.0%[12]< 15%[12][15]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Latanoprost Ethyl Amide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the validation of analytical methods for the prostaglandin (B15479496) analogue Latanoprost, with a focus on the use of deuterated internal standards, specifically Latanoprost ethyl amide-d4 and its analogues. This document outlines the performance of these methods through supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of robust analytical techniques.

Performance Comparison of Analytical Methods

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. Key parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The use of a stable isotope-labeled internal standard, such as this compound or other deuterated Latanoprost analogues, is critical in mass spectrometry-based assays to correct for variability in sample preparation and instrument response.

Below is a summary of performance data from various validated methods for the quantification of Latanoprost and its active metabolite, Latanoprost free acid. These methods utilize either deuterated or non-deuterated internal standards, providing a basis for comparison.

MethodInternal Standard (IS)AnalyteMatrixLinearity RangeLLOQAccuracy (% Bias)Precision (% RSD)
LC-MS/MS with Deuterated IS Tetra-deuterated analogsLatanoprost & Latanoprost free acidPlasma0.5 - 50 ng/mL0.5 ng/mLWithin ±15%< 15%
LC-MS/MS with Deuterated IS Latanoprost free acid-d4Latanoprost free acidAqueous Humor10 - 160 ng/mL10 ng/mLWithin ±15%< 15%
LC-MS/MS with Deuterated IS Latanoprost free acid-d4Latanoprost free acidCiliary Body80 - 1280 ng/g80 ng/gWithin ±15%< 15%
RP-HPLC with Non-Deuterated IS Triamcinolone acetonideLatanoprostOphthalmic Solution12.5 - 1000 ng/mL10 ng/mL99.59% - 100.53% (Recovery)< 2.0%
RP-HPLC (External Standard) N/ALatanoprostOphthalmic MicroemulsionNot Specified19 ng/mLNot Specified< 2%

Data synthesized from multiple sources for comparative purposes.

As the table illustrates, methods employing deuterated internal standards with LC-MS/MS detection achieve high sensitivity (LLOQ as low as 0.5 ng/mL in plasma) and maintain accuracy and precision within the stringent limits (±15%) required by regulatory guidelines for bioanalytical method validation.[1][2] While HPLC-UV methods can also be validated for their intended purpose, LC-MS/MS with a stable isotope-labeled internal standard is generally the preferred method for bioanalytical applications due to its superior selectivity and sensitivity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis.

Protocol 1: LC-MS/MS Quantification of Latanoprost and Latanoprost Free Acid in Plasma

This method is suitable for pharmacokinetic studies where low concentrations of the analytes are expected.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standard solution (this compound or a similar deuterated analogue).

    • Perform extraction using a mixture of ethyl acetate (B1210297) and isopropanol.

    • Vortex mix and centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[1]

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water[1]

    • Flow Rate: Isocratic or gradient elution suitable for separating the analytes from matrix components.

    • Injection Volume: 100 µL[1]

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole mass spectrometer (e.g., Xevo TQ-XS)[1]

    • Ionization Source: Electrospray Ionization (ESI) or Unispray, positive ion mode[1]

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions: Specific precursor-to-product ion transitions for Latanoprost, Latanoprost free acid, and the deuterated internal standard are monitored.

Protocol 2: RP-HPLC-UV for Latanoprost in Ophthalmic Formulations

This method is well-suited for quality control testing of pharmaceutical products.

  • Sample Preparation:

    • Accurately dilute the ophthalmic solution containing Latanoprost with the mobile phase to fall within the linear range of the calibration curve.

    • If an internal standard (e.g., Triamcinolone acetonide) is used, it is added at this stage.[3]

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[3][4]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[3][4]

    • Flow Rate: 1 mL/min[3][4]

    • Detection: UV at 205 nm[3][4]

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate a typical analytical workflow and the signaling pathway of Latanoprost.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Inject Inject into HPLC Evap_Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Latanoprost is a prostaglandin F2α analogue that reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[5][6] Its mechanism of action is initiated by binding to the prostaglandin F (FP) receptor.[7][8]

Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases in Cornea FP_Receptor Prostaglandin F Receptor (FP Receptor) Latanoprost_Acid->FP_Receptor Binds to G_Protein G-protein Coupling FP_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K-Akt-mTOR) G_Protein->Signaling_Cascade MMP_Upregulation Increased Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Outflow Increased Uveoscleral Outflow ECM_Remodeling->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

References

A Comparative Analysis of Latanoprost and its Ethyl Amide Analog for Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, it is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid, which then exerts its therapeutic effect by increasing uveoscleral outflow of aqueous humor.[2] In the continuous effort to optimize therapeutic outcomes, researchers have explored various analogs, including the ethyl amide derivative of latanoprost. This guide provides a detailed comparative analysis of the traditional isopropyl ester form of latanoprost versus its ethyl amide analog, focusing on their chemical properties, mechanism of action, and available performance data.

Chemical Structure and Prodrug Strategy

Both latanoprost and its ethyl amide analog are prodrugs designed to enhance corneal penetration. The core molecule, latanoprost acid, is the pharmacologically active agent. The difference lies in the ester or amide linkage at the C-1 carboxyl group. Latanoprost is the isopropyl ester of latanoprost acid, while the analog is the N-ethyl amide. This structural modification is anticipated to influence the rate of hydrolysis and, consequently, the pharmacokinetic profile of the active drug.[3][4]

Comparative Data Summary

While direct head-to-head clinical trial data comparing the IOP-lowering efficacy of latanoprost isopropyl ester and its ethyl amide analog is limited in publicly available literature, preclinical data and theoretical considerations provide a basis for comparison.

ParameterLatanoprost (Isopropyl Ester)Latanoprost Ethyl AmideSource
Prodrug Type Isopropyl EsterN-Ethyl Amide[2][3]
Activation Rapid hydrolysis by corneal esterases to latanoprost acid.Slower hydrolysis by corneal amidases to latanoprost acid.[2][4]
Active Metabolite Latanoprost AcidLatanoprost Acid[2][3]
Reported IOP Reduction (as Latanoprost) Significant reduction in IOP.Expected to show typical effects of latanoprost acid, but with slower hydrolysis pharmacokinetics.[3][4][5]
Receptor Binding Affinity (of Latanoprost Acid) High affinity for the prostaglandin F (FP) receptor.The active metabolite (latanoprost acid) has high affinity for the FP receptor.[6][7]

Mechanism of Action and Signaling Pathway

Both latanoprost and its ethyl amide analog, once converted to latanoprost acid, exert their IOP-lowering effect through the same mechanism of action. Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor.[1]

Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade. This leads to the remodeling of the extracellular matrix, which is thought to reduce the hydraulic resistance and increase the outflow of aqueous humor from the eye, thereby lowering IOP.[8]

cluster_prodrugs Prodrugs (Topical Administration) cluster_activation Corneal Hydrolysis cluster_active Active Drug cluster_receptor Receptor Binding cluster_signaling Downstream Signaling & Effect Latanoprost_Ester Latanoprost (Isopropyl Ester) Esterases Corneal Esterases Latanoprost_Ester->Esterases Rapid Latanoprost_Amide Latanoprost (Ethyl Amide) Amidases Corneal Amidases Latanoprost_Amide->Amidases Slower Latanoprost_Acid Latanoprost Acid Esterases->Latanoprost_Acid Amidases->Latanoprost_Acid FP_Receptor Prostaglandin FP Receptor Latanoprost_Acid->FP_Receptor Agonist Signaling_Cascade Signaling Cascade (e.g., ↑ Intracellular Ca²⁺) FP_Receptor->Signaling_Cascade ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Aqueous_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Mechanism of Action for Latanoprost Prodrugs

Experimental Protocols

Synthesis of Latanoprost Analogs

A general procedure for the synthesis of latanoprost and its structural analogs involves a multi-step organic synthesis pathway.[9][10][11][12] Key steps often include the formation of the cyclopentane (B165970) ring, introduction of the two side chains with correct stereochemistry, and finally, esterification or amidation of the carboxylic acid group. For the ethyl amide analog, the final step would involve coupling latanoprost acid with ethylamine.

Start Corey Lactone Diol Intermediate1 Aldehyde Intermediate Start->Intermediate1 Oxidation Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Wittig Reaction Latanoprost_Acid Latanoprost Acid Intermediate2->Latanoprost_Acid Reduction & Side-chain addition Latanoprost_Ester Latanoprost (Isopropyl Ester) Latanoprost_Acid->Latanoprost_Ester Esterification (Isopropyl Iodide) Latanoprost_Amide Latanoprost (Ethyl Amide) Latanoprost_Acid->Latanoprost_Amide Amidation (Ethylamine)

General Synthetic Workflow for Latanoprost Analogs
In Vitro Hydrolysis Assay

To compare the conversion rates of the prodrugs to latanoprost acid, an in vitro hydrolysis assay using ocular tissues can be performed.[13][14]

  • Tissue Preparation: Obtain fresh ocular tissues (e.g., cornea, aqueous humor) from a suitable animal model (e.g., rabbit) or human donors.[13]

  • Incubation: Incubate a known concentration of the latanoprost prodrug (isopropyl ester or ethyl amide) with the prepared ocular tissues in a buffered solution at 37°C.[13]

  • Sample Collection: Collect aliquots of the incubation mixture at various time points.

  • Analysis: Analyze the concentration of the remaining prodrug and the formed latanoprost acid in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[13]

  • Data Calculation: Determine the rate of hydrolysis for each prodrug.

Prostaglandin FP Receptor Binding Assay

A competitive radioligand binding assay is commonly used to determine the binding affinity of a compound for a specific receptor.[4][6][15][16]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human prostaglandin FP receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor (latanoprost acid).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.[6]

cluster_assay Competitive FP Receptor Binding Assay Membranes Cell Membranes with FP Receptors Binding Incubation Radioligand Radiolabeled Ligand ([³H]-PGF2α) Radioligand->Binding Competitor Unlabeled Competitor (Latanoprost Acid) Competitor->Binding Separation Filtration Binding->Separation Equilibrium Detection Scintillation Counting Separation->Detection Analysis Data Analysis (IC50, Ki) Detection->Analysis

Workflow for a Competitive Receptor Binding Assay
In Vivo Intraocular Pressure Measurement in Animal Models

Animal models, such as rabbits or non-human primates, are essential for evaluating the IOP-lowering efficacy of new drug candidates.[17][18][19][20][21][22]

  • Animal Acclimatization: Acclimate the animals to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure the baseline IOP of the animals using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) before drug administration.

  • Drug Administration: Topically administer a single drop of the test compound (latanoprost isopropyl ester or ethyl amide) or vehicle control to one eye of each animal.

  • Post-Dose IOP Measurement: Measure the IOP in both eyes at multiple time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.

  • Data Analysis: Compare the IOP changes in the treated eye with the contralateral (control) eye and with the baseline values.

Side Effect Profile

The side effect profile of latanoprost is well-documented and includes ocular and systemic effects.[23][24][25][26][27]

Common Ocular Side Effects of Latanoprost: [25][27]

  • Iris hyperpigmentation (may be permanent)[23][26]

  • Eyelash changes (increased length, thickness, and pigmentation)[26]

  • Conjunctival hyperemia (redness)[23]

  • Stinging, burning, or itching sensation upon instillation[24]

  • Blurred vision[25]

Less Common/Serious Ocular Side Effects: [24][25]

  • Macular edema[25]

  • Uveitis[23]

Systemic Side Effects:

  • Generally rare and mild, but may include headache and dizziness.[23][24]

The side effect profile of the latanoprost ethyl amide analog has not been extensively reported in the literature. However, given that it is a prodrug of latanoprost acid, it is anticipated to have a similar side effect profile. The slower hydrolysis rate could potentially influence the incidence and severity of local side effects, but further studies are needed to confirm this.

Conclusion

References

The Stability Showdown: Unraveling the Hydrolysis Rates of Prostaglandin Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the chemical and enzymatic stability of two pivotal classes of prostaglandin (B15479496) derivatives. This guide dissects the intrinsic differences in their hydrolysis rates, supported by experimental data, to inform the design of next-generation therapeutics.

In the realm of drug design and development, particularly for prostaglandin-based therapeutics, the choice between an ester and an amide linkage can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. This is primarily dictated by the rate at which these functional groups are hydrolyzed to the active parent prostaglandin. This guide provides a detailed comparison of the hydrolysis rates of prostaglandin esters and amides, drawing upon available experimental evidence to offer a clear perspective on their relative stability.

Executive Summary: Amides Exhibit Greater Stability

Generally, amide bonds are significantly more resistant to both chemical and enzymatic hydrolysis compared to ester bonds. This increased stability is attributed to the greater resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group, imparting a greater degree of double-bond character to the C-N bond. This makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydrolytic enzymes.[1][2]

Conversely, the oxygen atom in an ester linkage is more electronegative than nitrogen, resulting in less efficient delocalization of its lone pair of electrons.[1] Consequently, the ester's carbonyl carbon is more electrophilic and more readily attacked by nucleophiles, leading to faster hydrolysis.

Comparative Hydrolysis Data

Direct quantitative comparisons of the hydrolysis rates of a specific prostaglandin ester and its corresponding amide under identical experimental conditions are scarce in the literature. However, by collating data from various studies on prostaglandin analogs and other related compounds, a clear trend emerges.

Enzymatic Hydrolysis of Prostaglandin Analogs in Ocular Tissues

A key area where the hydrolytic stability of prostaglandin derivatives is crucial is in ophthalmology, for the treatment of glaucoma. Prostaglandin analogs are often administered as prodrugs, either as esters (e.g., latanoprost) or amides (e.g., bimatoprost), to enhance corneal penetration. Their therapeutic effect relies on their conversion to the active free acid form within the eye.

Compound ClassExample ProdrugLinkage TypeHydrolysis Observation in Ocular TissuesReference
Ester Latanoprost (B1674536)Isopropyl EsterRapid and extensive hydrolysis by corneal esterases.[3]
Amide Bimatoprost (B1667075)Ethyl AmideHydrolysis is limited compared to latanoprost.[4]

One study directly comparing the ocular distribution of latanoprost and bimatoprost found that while latanoprost is effectively a prodrug that is substantially hydrolyzed to its active acid form, the hydrolysis of bimatoprost was found to be limited, with the intact molecule being detected in target tissues.[4]

In Vitro Enzymatic Hydrolysis of Prostaglandin Derivatives

Studies on the enzymatic hydrolysis of prostaglandin-ethanolamides (prostamides) further underscore the stability of the amide bond.

SubstrateEnzyme/SystemObservationReference
Prostaglandin Ethanolamides (Prostamides)Homogenates of rat brain, lung, liver; cat iris or ciliary bodyLess than 3% of the compounds were hydrolyzed to the corresponding prostaglandins (B1171923) after 4 hours of incubation.[5]
Prostaglandin Glycerol (B35011) Esters (PG-Gs)Rat PlasmaRapid hydrolysis with a half-life of approximately 14 seconds for PGE2-G.[6]
Prostaglandin Glycerol Esters (PG-Gs)Human PlasmaSlow metabolism with a half-life of over 10 minutes for PGE2-G.[6]

These findings highlight that prostaglandin amides are poor substrates for many common hydrolases, in stark contrast to some prostaglandin esters which can be rapidly metabolized.[5][7]

Experimental Protocols

Accurate determination of hydrolysis rates is fundamental to understanding the stability of these compounds. Below are generalized protocols for assessing chemical and enzymatic hydrolysis.

Protocol 1: In Vitro Enzymatic Hydrolysis in Ocular Tissues

This protocol is adapted from studies on the hydrolysis of prostaglandin analog prodrugs in ocular tissues.[8]

Objective: To determine the rate of enzymatic hydrolysis of a prostaglandin ester or amide in specific ocular tissues.

Materials:

  • Test compound (prostaglandin ester or amide)

  • Human or rabbit ocular tissues (e.g., cornea, iris/ciliary body, sclera)

  • Incubation buffer (e.g., Glutathione-bicarbonated Ringer's buffer, pH 7.4)

  • Homogenizer

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Ocular tissues are dissected and weighed.

  • Tissues are homogenized in the incubation buffer.

  • The test compound is added to the tissue homogenate at a known concentration.

  • The mixture is incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction in the aliquots is stopped by adding a quenching solution.

  • The samples are centrifuged to pellet proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of the hydrolyzed free acid metabolite.[9][10]

  • The rate of hydrolysis is determined by plotting the concentration of the parent compound versus time.

Protocol 2: Chemical Hydrolysis in Aqueous Buffers

This protocol outlines a general method for assessing the chemical stability of a compound at different pH values.

Objective: To determine the rate of chemical hydrolysis of a prostaglandin ester or amide under acidic and basic conditions.

Materials:

  • Test compound

  • Aqueous buffers of different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid)

  • Constant temperature bath

  • HPLC or LC-MS/MS system

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • The stock solution is added to the aqueous buffers to a final known concentration.

  • The solutions are maintained at a constant temperature (e.g., 37°C).

  • Samples are withdrawn at various time intervals.

  • The concentration of the remaining parent compound is determined by HPLC or LC-MS/MS.

  • The pseudo-first-order rate constants and half-lives are calculated from the degradation profiles.

Visualization of Prostaglandin Prodrug Activation

The activation of prostaglandin ester and amide prodrugs in the eye is a critical pathway for their therapeutic effect in glaucoma. The following diagram illustrates this process.

ProstaglandinProdrugActivation cluster_cornea Cornea cluster_target Target Tissues (Ciliary Body, Trabecular Meshwork) Prodrug Topically Administered Prostaglandin Prodrug (Ester or Amide) Hydrolysis Hydrolysis Prodrug->Hydrolysis Penetration ActiveDrug Active Prostaglandin (Free Acid) Hydrolysis->ActiveDrug Corneal Esterases (for Esters) Corneal Amidases (for Amides) Receptor Prostaglandin Receptor (FP Receptor) ActiveDrug->Receptor Binding Effect Increased Aqueous Humor Outflow Receptor->Effect Signal Transduction

Activation of prostaglandin prodrugs in the eye.

Conclusion

The evidence strongly indicates that prostaglandin amides are inherently more stable to hydrolysis than their ester counterparts. This fundamental difference in chemical stability has significant implications for drug design. While the rapid hydrolysis of esters can be advantageous for prodrugs that require swift conversion to their active form, the enhanced stability of amides may be beneficial for achieving sustained drug delivery or for targeting enzymes that are less efficient at amide bond cleavage. The choice between an ester and an amide linkage in a prostaglandin-based therapeutic should therefore be a carefully considered decision, guided by the desired pharmacokinetic and pharmacodynamic profile of the drug candidate.

References

The Gold Standard for Prostaglandin Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of prostaglandins (B1171923), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of Latanoprost ethyl amide-d4 and other deuterated internal standards against their non-deuterated counterparts, supported by experimental data from published studies. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the gold standard in bioanalysis.

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and reproduction. Accurate measurement of these potent signaling molecules is crucial for understanding their roles in health and disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for prostaglandin (B15479496) analysis due to its high sensitivity and selectivity. However, the complexity of biological matrices can introduce significant variability in sample preparation and instrument response. The use of an appropriate internal standard is therefore essential to correct for these variations and ensure data integrity.

Superior Performance of Deuterated Internal Standards

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by variations throughout the analytical workflow. Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio, allowing for their distinction from the analyte by the mass spectrometer, while preserving nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

In contrast, non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte. This can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise results.

Quantitative Performance Comparison

The following table summarizes the performance of deuterated versus non-deuterated internal standards from various studies, highlighting the superior performance of deuterated standards in key analytical validation parameters.

ParameterDeuterated Internal Standard (e.g., Latanoprost free acid-d4, d4-PGE2, d4-PGD2)Non-Deuterated (Structural Analog) Internal StandardKey Observations
Accuracy (% Bias) Typically within ±15%[1]Can exceed ±15%Deuterated standards more effectively compensate for matrix effects and analyte loss, leading to higher accuracy.
Precision (%CV) Typically <15%[2]Can be >15%The near-identical behavior of deuterated standards to the analyte results in significantly better precision.
Matrix Effect Effectively compensated, with the IS-normalized matrix factor close to 1.[1]Inconsistent compensation, leading to ion suppression or enhancement.The co-elution and similar ionization of deuterated standards ensure reliable normalization of matrix-induced signal variations.
Recovery Consistent and reproducible, closely tracking the analyte's recovery.Can differ significantly from the analyte, leading to inaccurate quantification.Deuterated standards provide a more reliable measure of extraction efficiency.

Experimental Protocols

To objectively compare the performance of different internal standards, a robust analytical method validation should be conducted. The following is a representative experimental protocol for the quantification of prostaglandins in a biological matrix using LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add the deuterated internal standard(s) (e.g., this compound, d4-PGE2, d4-PGD2) at a known concentration.[3]

  • Acidify the sample to prevent free radical-catalyzed peroxidation.[3]

  • Add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate (B1210297), 1:1, v/v) and vortex for 1 minute to extract the prostaglandins.[3]

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction twice more and combine the organic phases.[3]

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/ammonium acetate buffer) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 or phenyl-hexyl reversed-phase column is typically used for the separation of prostaglandins.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is generally used for the detection of prostaglandins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example, for PGE2 and PGD2, the mass transition of m/z 351 to 271 is often selected, while the corresponding transition for their d4-deuterated internal standards is m/z 355 to 275.[3]

Prostaglandin Signaling Pathway

Latanoprost is an analog of Prostaglandin F2α (PGF2α) and exerts its biological effects by binding to the FP receptor. The following diagram illustrates a simplified signaling pathway for PGF2α.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Latanoprost FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction, IOP Reduction) PKC->Physiological_effects Ca_release->Physiological_effects

PGF2α/Latanoprost Signaling Pathway

Experimental Workflow for Internal Standard Comparison

The following diagram outlines a typical workflow for comparing the performance of a deuterated internal standard with a non-deuterated (structural analog) internal standard.

IS_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Plasma) Spike_Deuterated Spike with Deuterated IS Sample->Spike_Deuterated Spike_Analog Spike with Structural Analog IS Sample->Spike_Analog Extraction Liquid-Liquid Extraction Spike_Deuterated->Extraction Spike_Analog->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Deuterated Calculate Analyte/IS Ratio (Deuterated) LC_MSMS->Data_Deuterated Data_Analog Calculate Analyte/IS Ratio (Analog) LC_MSMS->Data_Analog Compare Compare Accuracy, Precision, Matrix Effects Data_Deuterated->Compare Data_Analog->Compare

Workflow for Comparing Internal Standards

Conclusion

The available scientific evidence strongly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of prostaglandins by LC-MS/MS. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability compared to non-deuterated internal standards. For researchers and drug development professionals seeking the highest quality data in prostaglandin analysis, the adoption of deuterated internal standards is a critical step towards achieving robust and reliable results.

References

A Comparative Guide to Purity Assessment of Latanoprost Ethyl Amide-d4: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their deuterated analogues is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of Latanoprost ethyl amide-d4. While HPLC is a widely established method for separating and quantifying impurities, qNMR is gaining prominence as a primary analytical technique for its direct and accurate quantification capabilities.

This compound is a deuterated analogue of Latanoprost ethyl amide, often utilized as an internal standard in pharmacokinetic studies. Ensuring its chemical and isotopic purity is critical for the accuracy of such bioanalytical methods. This guide presents a head-to-head comparison of HPLC and qNMR, offering insights into their principles, experimental protocols, and the synergistic value of their combined use for robust purity confirmation.

At a Glance: HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components based on their differential partitioning between a mobile phase and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[1]
Quantification Relative quantification based on peak area comparison to a reference standard of known purity.[2]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[1][3]
Strengths Excellent for separating complex mixtures and detecting trace impurities. High sensitivity for chromophoric compounds.Provides absolute quantification without the need for a specific reference standard of the analyte.[4] Offers structural information about the analyte and any impurities. Non-destructive technique.
Limitations Requires a specific reference standard for each impurity to be quantified accurately. Response factors can vary between compounds.Lower sensitivity compared to HPLC for many impurities. Potential for signal overlap in complex mixtures. Requires a high-field NMR spectrometer for optimal results.
Typical Purity Calculation Area normalization or comparison to a reference standard of known purity.[1]Comparison of the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[1]

Quantitative Data Showdown: A Comparative Analysis

The following table presents representative purity data for pharmaceutical compounds, illustrating the generally good agreement between HPLC and qNMR as orthogonal methods. While specific data for this compound is not publicly available, these examples demonstrate the comparative performance of the two techniques.

CompoundPurity by HPLC (%)Purity by qNMR (%)
Paracetamol99.40 ± 0.78[1]99.5 (representative value)[1]
Ibuprofen99.8[1]99.7[1]
Aspirin99.9[1]99.8[1]
Caffeine99.7[1]99.6[1]
Melatonin>99.0[1]99.2 ± 0.3[1]

Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the sample lot.

Visualizing the Workflow: A Combined Approach to Purity Confirmation

For the highest level of confidence in purity assessment, a combined approach utilizing both HPLC and qNMR is recommended.[1] This integrated strategy provides a more comprehensive and reliable characterization of the drug substance.

Comprehensive Purity Analysis Workflow cluster_0 Initial Purity Screening cluster_1 Impurity Identification & Quantification cluster_2 Orthogonal Purity Confirmation cluster_3 Final Purity Assessment Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis qNMR Analysis qNMR Analysis Sample Preparation->qNMR Analysis Impurity Profile Impurity Profile HPLC Analysis->Impurity Profile Isolate Impurities (if necessary) Isolate Impurities (if necessary) Impurity Profile->Isolate Impurities (if necessary) Final Report Final Report Impurity Profile->Final Report Absolute Purity & Structural Confirmation Absolute Purity & Structural Confirmation qNMR Analysis->Absolute Purity & Structural Confirmation Absolute Purity & Structural Confirmation->Final Report

Caption: A logical workflow for comprehensive purity analysis using orthogonal HPLC and qNMR techniques.

The Complementary Nature of HPLC and qNMR Data

The following diagram illustrates how HPLC and qNMR provide complementary information for a thorough purity assessment.

Complementary Data from HPLC and qNMR Sample Sample HPLC HPLC Sample->HPLC Separation qNMR qNMR Sample->qNMR Spectroscopy Chromatogram Chromatogram HPLC->Chromatogram Provides Spectrum Spectrum qNMR->Spectrum Provides Relative Purity (Area %)\nImpurity Profile Relative Purity (Area %) Impurity Profile Chromatogram->Relative Purity (Area %)\nImpurity Profile Absolute Purity (mol/mol)\nStructural Information Absolute Purity (mol/mol) Structural Information Spectrum->Absolute Purity (mol/mol)\nStructural Information Comprehensive Purity Assessment Comprehensive Purity Assessment Relative Purity (Area %)\nImpurity Profile->Comprehensive Purity Assessment Absolute Purity (mol/mol)\nStructural Information->Comprehensive Purity Assessment

Caption: Diagram showing how HPLC and qNMR provide complementary data for a comprehensive purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purity Analysis of this compound

This protocol provides a general method for the purity analysis of this compound using Reversed-Phase HPLC. This method is adapted from established protocols for Latanoprost and its analogues.[5]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA). A typical gradient could be starting from 60% Acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

5. Data Analysis and Purity Calculation:

  • Inject the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its expected retention time.

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) Purity Analysis of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.[4]

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the sample and the internal standard and does not have overlapping signals.

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound (e.g., 5-10 mg) and the internal standard (e.g., 5-10 mg) into a vial. The molar ratio should be close to 1:1.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete signal relaxation. A D1 of 30-60 seconds is often sufficient.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

5. Data Analysis and Purity Calculation:

  • Process the NMR spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:[3]

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • Purity = Purity of the standard

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC excels in the separation and detection of trace impurities, providing a detailed impurity profile. In contrast, qNMR offers the advantage of absolute quantification without the need for a specific reference standard of the analyte and provides valuable structural information.

For a comprehensive and robust purity determination, a dual approach is highly recommended. The use of these orthogonal techniques provides a higher degree of confidence in the analytical results, which is crucial for ensuring the quality and reliability of deuterated internal standards used in regulated bioanalysis and other research applications.

References

Comparative Guide to the Analysis of Latanoprost Ethyl Amide: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of latanoprost (B1674536) ethyl amide. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines established analytical techniques for the parent compound, latanoprost, and infers their applicability to latanoprost ethyl amide. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), drawing upon validation data from studies on latanoprost and related compounds.

Data Summary: A Comparative Look at Analytical Methodologies

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS methods, based on data from validated assays for latanoprost, which are expected to be comparable for latanoprost ethyl amide.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.0125 - 60 µg/mL[1][2]10 - 1280 ng/mL (for latanoprost free acid)[3]
Correlation Coefficient (r²) > 0.999[1]> 0.99[3]
Limit of Detection (LOD) 0.025 µg/mL[1]30.66 pg/mL (for latanoprost free acid)[3]
Limit of Quantification (LOQ) 0.03 - 0.35 µg/mL[1][2]237.75 pg/g (in ciliary body)[3]
Accuracy (% Recovery) 98.0 - 102.0%[1]Within 15% of nominal values[3]
Precision (%RSD) < 2.0%[1]< 15%[3]
Specificity Good, but potential for interferenceHigh, based on mass-to-charge ratio
Instrumentation Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols: A Closer Look at the Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pharmaceutical compounds. Based on validated methods for latanoprost, a typical HPLC-UV protocol for latanoprost ethyl amide would involve the following:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is commonly used for latanoprost and would be a suitable starting point.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (e.g., 70:30 v/v acetonitrile:water with 0.1% TFA) is often employed.[1]

  • Flow Rate: A flow rate of 1 mL/min is a common parameter.[1]

  • Detection Wavelength: UV detection is typically set around 205-210 nm.[1][2]

  • Sample Preparation: Samples would be dissolved in the mobile phase or a suitable organic solvent, filtered, and injected into the HPLC system. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary.

  • Internal Standard: An internal standard, such as triamcinolone (B434) acetonide, can be used to improve accuracy and precision.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it ideal for analyzing low-concentration samples or complex matrices. The availability of a deuterated internal standard for latanoprost ethyl amide (latanoprost ethyl amide-d4) strongly suggests that LC-MS is a suitable method.[4]

  • Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer (typically a triple quadrupole for quantitative analysis).

  • Column: A C8 or C18 reversed-phase column is appropriate.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water, often containing a modifier like formic acid to enhance ionization, is common.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a likely choice.

  • Mass Spectrometry Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Sample Preparation: Similar to HPLC-UV, sample preparation for LC-MS may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, especially for biological samples.[3]

  • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended for the most accurate and precise quantification.[4]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of latanoprost ethyl amide using HPLC-UV and LC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analytical workflow for Latanoprost Ethyl Amide.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction IS_Spiking Internal Standard (Lat-NEt-d4) Spiking Extraction->IS_Spiking LC LC Separation (C8/C18 Column) IS_Spiking->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Mass_Spec_Data Mass Spectra Data_Acquisition->Mass_Spec_Data Quantification Quantification Mass_Spec_Data->Quantification

Caption: LC-MS analytical workflow for Latanoprost Ethyl Amide.

References

A Head-to-Head Comparison of Prostaglandin Prodrugs for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) analogues (PGAs) are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing. These prodrugs are topically administered and enzymatically hydrolyzed in the eye to their active forms, which then target specific prostanoid receptors to enhance aqueous humor outflow. This guide provides an objective, data-driven comparison of the leading prostaglandin prodrugs, focusing on their efficacy, safety profiles, and mechanisms of action, supported by data from head-to-head clinical trials.

Comparative Efficacy and Safety

The primary measure of efficacy for these agents is the reduction of intraocular pressure. The following table summarizes the quantitative data from various comparative clinical trials.

Prostaglandin ProdrugActive Metabolite/Target ReceptorMean IOP Reduction (mmHg)Mean IOP Reduction (%)Common Ocular Adverse Events (Incidence)
Latanoprost 0.005%Latanoprost acid / FP Receptor8.0 - 8.6 mmHg[1]29.9% - 31.8%[2]Conjunctival Hyperemia (10.4% - 47.1%), Eyelash Growth, Iris Hyperpigmentation[3][4]
Travoprost 0.004%Travoprost free acid / FP Receptor8.0 mmHg[1]30.8%Conjunctival Hyperemia (58.0%), Eyelash Growth, Iris Hyperpigmentation[4]
Bimatoprost 0.03%Bimatoprost acid / FP Receptor8.7 - 8.8 mmHg[1][5]35.9%Conjunctival Hyperemia (24.1% - 73.7%), Eyelash Growth, Iris Hyperpigmentation[4]
Tafluprost (B1681877) 0.0015%Tafluprost acid / FP Receptor~7.1 mmHg (non-inferior to Latanoprost)Comparable to LatanoprostConjunctival Hyperemia (higher incidence than Latanoprost)
Omidenepag (B609745) Isopropyl 0.002%Omidenepag / EP2 Receptor5.93 - 7.1 mmHg[6][7][8][9]28.8% - 29%[6][7][8][9]Conjunctival Hyperemia (11.9% - 24.5%), Corneal Thickening (11.7%)[3][6][7][8][9]

Mechanism of Action: Signaling Pathways

Prostaglandin prodrugs primarily lower IOP by increasing the uveoscleral outflow of aqueous humor, with some also affecting the trabecular meshwork outflow. This is achieved through the activation of specific prostanoid receptors in the ciliary muscle and other ocular tissues.

FP Receptor Agonist Signaling Pathway

Latanoprost, Travoprost, and Bimatoprost are all analogues of prostaglandin F2α and act as agonists for the FP receptor. Their activation of the FP receptor in ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing outflow resistance.

FP_Receptor_Pathway cluster_prodrugs Prostaglandin F2α Analogs (Prodrugs) cluster_activation Cellular Activation cluster_remodeling Extracellular Matrix Remodeling cluster_outflow Physiological Effect Latanoprost Latanoprost Travoprost Bimatoprost Active_Acid Active Free Acid Latanoprost->Active_Acid Corneal Hydrolases FP_Receptor FP Receptor (Ciliary Muscle) Active_Acid->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK MAP Kinase Pathway Activation Ca_PKC->MAPK MMP ↑ Matrix Metalloproteinase (MMP) Expression & Activity MAPK->MMP ECM Extracellular Matrix Degradation MMP->ECM Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Agonist Signaling Pathway in Ciliary Muscle.

EP2 Receptor Agonist Signaling Pathway

Omidenepag isopropyl is a selective EP2 receptor agonist. Its mechanism of action also involves increasing aqueous humor outflow, but through a different signaling cascade that enhances both uveoscleral and trabecular outflow pathways.[10][11]

EP2_Receptor_Pathway cluster_prodrug EP2 Receptor Agonist (Prodrug) cluster_activation Cellular Activation cluster_relaxation Cellular Relaxation & Outflow cluster_outflow Physiological Effect Omidenepag_Isopropyl Omidenepag Isopropyl Omidenepag Omidenepag (Active Metabolite) Omidenepag_Isopropyl->Omidenepag Corneal Hydrolases EP2_Receptor EP2 Receptor (Ciliary Muscle & Trabecular Meshwork) Omidenepag->EP2_Receptor Gs_Protein Gs Protein Activation EP2_Receptor->Gs_Protein AC Adenylyl Cyclase (AC) Activation Gs_Protein->AC cAMP ↑ cyclic AMP (cAMP) AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Ciliary Muscle & Trabecular Meshwork Relaxation PKA->Relaxation Combined_Outflow ↑ Uveoscleral & Trabecular Outflow Relaxation->Combined_Outflow IOP_Reduction ↓ Intraocular Pressure Combined_Outflow->IOP_Reduction

Caption: EP2 Receptor Agonist Signaling Pathway.

Experimental Protocols

The data presented in this guide are derived from prospective, randomized, multicenter clinical trials, which represent the gold standard for evaluating the efficacy and safety of pharmaceutical agents. A general experimental workflow for these types of studies is outlined below.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout of Previous Medications Informed_Consent->Washout Baseline Baseline IOP Measurement (Diurnal Curve) Washout->Baseline Randomization Randomization (e.g., 1:1 ratio) Baseline->Randomization Treatment_A Treatment Group A (e.g., Latanoprost) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Omidenepag Isopropyl) Randomization->Treatment_B Masking Investigator/Evaluator Masking Randomization->Masking Followup_Visits Follow-up Visits (e.g., Week 1, 6, 12) Treatment_A->Followup_Visits Treatment_B->Followup_Visits IOP_Measurement IOP Measurement (Multiple Time Points) Followup_Visits->IOP_Measurement Adverse_Events Adverse Event Monitoring Followup_Visits->Adverse_Events Primary_Endpoint Primary Efficacy Endpoint (Mean Change in IOP) IOP_Measurement->Primary_Endpoint Safety_Analysis Safety & Tolerability Analysis Adverse_Events->Safety_Analysis

Caption: Generalized Experimental Workflow for Comparative Clinical Trials.

Key Methodological Considerations:
  • Patient Population: Studies typically enroll patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific baseline IOP criteria (e.g., ≥22 mmHg and ≤34 mmHg).[6][7][8][9]

  • Washout Period: A washout period of 1-4 weeks is common to eliminate the effects of any prior IOP-lowering medications.[3]

  • Randomization and Masking: Patients are randomly assigned to treatment groups. To minimize bias, these studies are often investigator-masked, where the investigator assessing the outcomes is unaware of the treatment allocation.[6][7][8][9]

  • IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 9 AM, 1 PM, and 5 PM) at baseline and at specified follow-up visits (e.g., week 1, week 6, and month 3) to assess diurnal IOP control.[6][7][8][9] Goldmann applanation tonometry is the standard method for IOP measurement.

  • Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in mean diurnal IOP at a predetermined time point (e.g., week 4 or month 3).[3]

  • Safety Assessment: Adverse events are systematically recorded and evaluated throughout the study. This includes both ocular and systemic side effects.

Conclusion

The landscape of prostaglandin prodrugs for glaucoma management continues to evolve. While the established FP receptor agonists—latanoprost, travoprost, and bimatoprost—have a long-standing record of efficacy and safety, newer agents like tafluprost (a preservative-free option) and omidenepag isopropyl (with a novel EP2 receptor mechanism) offer valuable alternatives. Head-to-head clinical trials demonstrate that while all these agents effectively lower IOP, there are nuances in their efficacy and side-effect profiles. The choice of a specific prostaglandin prodrug may be guided by factors such as the required degree of IOP reduction, patient tolerance, and the presence of co-existing ocular surface disease. Future research and long-term clinical data will further delineate the comparative advantages of these important therapeutic agents.

References

A Comparative Guide to Latanoprost and the Potential of its Deuterated Ethyl Amide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Latanoprost, a widely used prostaglandin (B15479496) F2α analog for the treatment of glaucoma, and its deuterated ethyl amide derivative, Latanoprost ethyl amide-d4. While extensive data exists for Latanoprost, research on the isotope effect of its deuterated counterpart is not publicly available. This guide, therefore, presents the established data for Latanoprost and explores the theoretical advantages that deuteration and ethyl amide modification could confer, based on fundamental principles of pharmacokinetics and the kinetic isotope effect.

Introduction to Latanoprost and the Isotope Effect

Latanoprost is a prostaglandin F2α analog that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] It is a prodrug, hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3]

The kinetic isotope effect is a phenomenon where the substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. In drug metabolism, replacing hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds. This can potentially lead to an improved pharmacokinetic profile, including increased drug exposure and a longer half-life.

This compound is a deuterated form of Latanoprost where the isopropyl ester is replaced by an N-ethyl amide and four hydrogen atoms have been replaced by deuterium. While primarily used as an internal standard for mass spectrometry, its structure suggests potential modifications to its pharmacokinetic properties. Prostaglandin N-ethyl amides are known to exhibit slower hydrolysis pharmacokinetics compared to prostaglandin esters. The addition of deuterium could further enhance its metabolic stability.

Comparative Data: Latanoprost vs. This compound

Currently, there are no direct comparative studies available for this compound. The following tables summarize the well-documented pharmacokinetic and efficacy data for Latanoprost. This information serves as a benchmark for the anticipated, yet unconfirmed, properties of its deuterated ethyl amide analog.

Pharmacokinetic Properties of Latanoprost
ParameterValueSpeciesAdministrationSource
Absorption
Peak Concentration (Aqueous Humor)15-30 ng/mLHumanTopical[4]
Time to Peak Concentration (Aqueous Humor)~2 hoursHumanTopical[3]
Peak Concentration (Plasma)53 pg/mLHumanTopical[4]
Time to Peak Concentration (Plasma)5 minutesHumanTopical[4]
Distribution
Volume of Distribution0.16 ± 0.02 L/kgHumanIntravenous[4]
Metabolism
Primary Metabolic PathwayHydrolysis to Latanoprost acid in the cornea, followed by fatty acid β-oxidation in the liver.HumanTopical[3]
Elimination
Half-life (Aqueous Humor)2-3 hoursHumanTopical[4]
Half-life (Plasma)17 minutesHumanIntravenous & Topical[3]
Systemic Clearance7 mL/min/kgHumanN/A[3]
Route of ExcretionPrimarily renal (metabolites)HumanTopical[3]
Clinical Efficacy of Latanoprost (0.005% Ophthalmic Solution)
ParameterValueConditionSource
Intraocular Pressure (IOP) Reduction25% - 35% from baselineOpen-Angle Glaucoma or Ocular Hypertension[5]
Onset of Action3 to 4 hoursOpen-Angle Glaucoma or Ocular Hypertension[3]
Maximum Effect8 to 12 hoursOpen-Angle Glaucoma or Ocular Hypertension[3]
Duration of Action> 24 hoursOpen-Angle Glaucoma or Ocular Hypertension[3]

Signaling Pathway and Experimental Protocols

Latanoprost Signaling Pathway

Latanoprost acid, the active form of Latanoprost, is a selective agonist of the prostaglandin F2α receptor (FP receptor).[2] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and increases the outflow of aqueous humor, thereby lowering intraocular pressure.[2]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases FP_Receptor Prostaglandin F2α Receptor (FP) Latanoprost_Acid->FP_Receptor Agonist Binding ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Increased_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Increased_Outflow IOP_Reduction Reduced Intraocular Pressure Increased_Outflow->IOP_Reduction PK_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., New Zealand White Rabbits) Grouping Randomize into Two Groups: 1. Latanoprost 2. This compound Animal_Model->Grouping Dosing_Admin Administer a Single Topical Dose of the Respective Compound Grouping->Dosing_Admin Time_Points Collect Aqueous Humor and Plasma Samples at Predetermined Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing_Admin->Time_Points LCMS Quantify Drug Concentrations using LC-MS/MS Time_Points->LCMS PK_Parameters Calculate Pharmacokinetic Parameters: Cmax, Tmax, AUC, t1/2 LCMS->PK_Parameters Comparison Statistically Compare the Pharmacokinetic Profiles of Both Compounds PK_Parameters->Comparison

References

Safety Operating Guide

Proper Disposal of Latanoprost Ethyl Amide-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Latanoprost ethyl amide-d4.

This compound is a deuterated analog of Latanoprost ethyl amide, used as an internal standard in analytical research.[1] Adherence to proper disposal protocols is critical due to the potential hazards associated with this and similar chemical compounds.

Chemical and Physical Properties

A summary of the relevant properties of Latanoprost ethyl amide and its analogs is provided below. This information is crucial for understanding the handling and disposal requirements.

PropertyValueReference
Chemical Formula C25H39NO4[2]
Molecular Weight 417.58 g/mol [2]
Physical State Varies; may be in solution[3]
Storage Store in a freezer or as recommended on the product insert.[3]
Hazards Toxic if swallowed, suspected of damaging fertility or the unborn child, causes serious eye irritation, may cause drowsiness or dizziness, highly flammable liquid and vapor (when in solution).[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on guidelines for similar hazardous chemicals and should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE.

  • This includes, but is not limited to:

    • Chemical safety goggles or a face shield.

    • Chemically resistant gloves.

    • A laboratory coat or other protective clothing.

    • Use only under a chemical fume hood to avoid inhalation of mist, vapors, or spray.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[3]

  • Do not allow the substance to enter drains or surface water.

3. Waste Collection and Storage:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials such as acids, strong bases, and strong reducing agents.

4. Final Disposal:

  • Dispose of the hazardous waste through an approved and licensed waste disposal company.[4]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Ensure that the disposal method complies with all applicable environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill absorb Absorb with Inert Material spill->absorb Yes collect_waste Collect Waste in Sealed Container spill->collect_waste No absorb->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste disposal Dispose via Approved Waste Disposal Company store_waste->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.